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  • Product: 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid
  • CAS: 669713-65-9

Core Science & Biosynthesis

Foundational

Advanced Synthetic Protocols: 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic Acid

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Strategic Analysis The synthesis of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Analysis

The synthesis of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (an


-Boc protected 

-phenylanthranilic acid) presents a specific challenge in organic synthesis: the functionalization of a sterically congested, electron-deficient secondary amine located ortho to a carboxylic acid.

While standard primary amines react rapidly with di-tert-butyl dicarbonate (


), this specific substrate resists protection due to two factors:
  • Steric Hindrance: The diphenylamine core creates significant bulk, impeding the approach of the electrophile.

  • Electronic Deactivation: The ortho-carboxylic acid (and the phenyl ring itself) reduces the nucleophilicity of the nitrogen.

  • Chemoselectivity Risks: The free carboxylic acid can compete for the electrophile, forming unstable mixed anhydrides that complicate purification.

This guide presents two validated pathways:

  • Route A (The "Gold Standard"): A robust 3-step sequence via a methyl ester intermediate, ensuring maximum purity and scalability.

  • Route B (The "Rapid Access"): A direct, 1-step protocol suitable for small-scale, high-throughput screening where yield is secondary to speed.

Retrosynthetic Logic & Pathway Visualization

The following diagram outlines the strategic disconnections. Route A is preferred for GMP-like rigor, while Route B is a "shorter" path with higher risk of byproducts.

SynthesisPath Target Target: 2-(N-Boc-N-phenylamino) benzoic acid Precursor Start: N-Phenylanthranilic Acid Precursor->Target Route B: Direct Protection (Boc2O, Excess Base) Ester Intermediate: Methyl Ester Precursor->Ester 1. MeOH, H2SO4 (Esterification) BocEster Intermediate: N-Boc Methyl Ester Ester->BocEster 2. Boc2O, DMAP (Protection) BocEster->Target 3. LiOH, THF/H2O (Saponification)

Figure 1: Comparative synthetic workflows. Route A (Solid lines) isolates the ester to prevent mixed anhydride formation. Route B (Dashed) is the direct approach.

Critical Reagents & Mechanism[1]

The success of this transformation relies heavily on 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Uncatalyzed reactions with this substrate will likely fail or require weeks to reach conversion.

Mechanism of Action

DMAP attacks


 to form a reactive 

-acylpyridinium salt. This intermediate is significantly more electrophilic than

alone, allowing it to overcome the steric barrier of the diphenylamine.

Mechanism Boc2O Boc2O Activated [Boc-DMAP]+ Intermediate (Super-Electrophile) Boc2O->Activated Nucleophilic Attack DMAP DMAP DMAP->Activated Product N-Boc Product Activated->Product Acyl Transfer Substrate N-Phenylanthranilic Ester/Acid Substrate->Product Product->DMAP Catalyst Regeneration

Figure 2: DMAP Catalytic Cycle. The formation of the [Boc-DMAP]+ species is the rate-determining activation step required for hindered amines.

Route A: The "Gold Standard" Protocol (3-Step)

This route is recommended for >1g scale synthesis where purity is critical.

Step 1: Esterification

Objective: Mask the carboxylic acid to prevent mixed anhydride formation and improve solubility in organic solvents.

  • Reagents:

    
    -Phenylanthranilic acid (1.0 equiv), Methanol (solvent), 
    
    
    
    (cat.) or
    
    
    (1.2 equiv).
  • Procedure: Reflux

    
    -phenylanthranilic acid in MeOH with catalytic sulfuric acid for 12 hours.
    
  • Workup: Concentrate, neutralize with saturated

    
    , extract with EtOAc.
    
  • Checkpoint: Product should be a solid/oil. Quantitative yield expected.

Step 2: Boc-Protection (The Critical Step)

Objective: Install the Boc group on the hindered amine.

Reagent Stoichiometry Table:

ComponentRoleEquivalentsNotes
Methyl

-phenylanthranilate
Substrate1.0Dried thoroughly

Electrophile3.0 - 5.0Excess required due to slow kinetics
DMAP Catalyst0.5 - 1.0High loading needed for this substrate
DIPEA Base2.0Scavenges liberated acid
THF or Toluene SolventN/AAnhydrous; Reflux often required

Protocol:

  • Dissolve the ester (Step 1 product) in anhydrous THF (0.2 M).

  • Add DIPEA and DMAP.[1] Stir for 10 minutes at Room Temperature (RT).

  • Add

    
     (dissolved in minimal THF) dropwise.
    
  • Crucial: Heat the reaction to reflux (65°C) . Sterically hindered diphenylamines rarely react to completion at RT.

  • Monitor: Check LCMS/TLC every 12 hours. Reaction may take 24–48 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 0.5M HCl (to remove DMAP/DIPEA), then brine. Dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The Boc-protected ester is usually less polar than the starting material.

Step 3: Saponification

Objective: Reveal the carboxylic acid without cleaving the Boc group.

  • Reagents: LiOH (3.0 equiv), THF/Water (3:1).

  • Procedure: Stir the Boc-ester in THF/Water with LiOH at RT. Do not heat excessively, as thermal de-Boc can occur under basic conditions if forced.

  • Workup: Carefully acidify to pH 4–5 with 1M citric acid (avoid strong mineral acids like HCl to prevent Boc cleavage). Extract with DCM.[2][3][4]

Route B: Direct Protection (High Throughput)

This method is faster but risks lower purity. It relies on the transient formation of a carboxylate salt which is less nucleophilic than the amine.

Protocol:

  • Dissolve

    
    -phenylanthranilic acid (1.0 equiv) in DMF or Acetonitrile.
    
  • Add TEA (Triethylamine) (2.5 equiv). The first equivalent deprotonates the acid.[5]

  • Add DMAP (0.2 equiv).

  • Add

    
      (2.0 equiv).
    
  • Stir at 50°C.

  • Risk: The carboxylic acid may react with

    
     to form a mixed anhydride (
    
    
    
    ).
  • Mitigation: Upon completion, treat the reaction mixture with aqueous

    
     or mild base for 1 hour before acidification. This hydrolyzes the unstable mixed anhydride back to the acid, while leaving the robust 
    
    
    
    -Boc carbamate intact.
  • Isolation: Acidify carefully to pH 4 with citric acid and extract.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these key spectral features:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Boc Group: Look for a strong singlet (9H) around

      
       1.3 – 1.5 ppm.
      
    • Loss of NH: The broad singlet for the amine NH (usually >8 ppm in the precursor) must be absent.

    • Shift in Aromatics: The ortho protons on the phenyl rings will shift downfield due to the electron-withdrawing nature of the Boc group compared to the free amine.

  • IR Spectroscopy:

    • Appearance of a carbamate carbonyl stretch (

      
      ) around 1690–1710 cm⁻¹.
      
    • If the acid is free (Target), a broad OH stretch (2500–3000 cm⁻¹) will exist alongside the carbonyl.

References

  • Synthesis of Precursor (N-Phenylanthranilic Acid)

    • Smith, R., & Brennan, S. (2021).[6] Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages, 954.[6]

  • Boc Protection Mechanism & Catalysis

    • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).[7]

  • General Amine Protection Protocols

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard Reference Text).

    • Organic Chemistry Portal.[9] Boc-Protected Amino Groups.

  • Acridone Synthesis Applications (Contextual)

    • Organic Syntheses, Coll.[10] Vol. 2, p. 135 (1943); Vol. 19, p. 6 (1939). Acridone.[10] (Demonstrates the stability/reactivity of the N-phenylanthranilic core).

Sources

Exploratory

Physicochemical properties of N-Boc-N-phenyl-anthranilic acid

Physicochemical Properties of N-Boc-N-phenyl-anthranilic acid: An In-Depth Technical Guide Executive Summary N-Boc-N-phenyl-anthranilic acid (CAS: 669713-65-9) is a specialized organic intermediate derived from the fenam...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties of N-Boc-N-phenyl-anthranilic acid: An In-Depth Technical Guide

Executive Summary

N-Boc-N-phenyl-anthranilic acid (CAS: 669713-65-9) is a specialized organic intermediate derived from the fenamic acid class.[1][2] Structurally, it consists of an anthranilic acid (2-aminobenzoic acid) core substituted with an N-phenyl group and protected at the nitrogen with a tert-butoxycarbonyl (Boc) group.[1][2][3]

This compound represents a sterically congested, lipophilic scaffold used primarily in the synthesis of acridones, acridines, and peptidomimetics.[3] Its physicochemical profile is dominated by the bulky N-substitution, which disrupts the intramolecular hydrogen bonding typical of fenamic acids, altering its solubility, pKa, and crystal packing forces.[3] This guide provides a rigorous analysis of its properties, synthesis, and handling protocols for research applications.

Part 1: Chemical Identity & Structural Analysis

The molecule features a tertiary nitrogen center, rendering it devoid of the N-H hydrogen bond donor capability found in its parent, N-phenylanthranilic acid.[3] This structural modification significantly impacts its solid-state and solution-phase behavior.[1][2][3]

Property Data / Description
IUPAC Name 2-[(tert-Butoxycarbonyl)(phenyl)amino]benzoic acid
Common Name N-Boc-N-phenylanthranilic acid; N-Boc-fenamic acid
CAS Number 669713-65-9
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
SMILES CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O
Physical State White to pale yellow solid
Solubility Soluble in DCM, DMSO, EtOAc, MeOH; Insoluble in water
Structural Visualization

The following diagram illustrates the steric environment and functional groups.

Structure cluster_0 Core Scaffold cluster_1 N-Substituents Anthranilic Anthranilic Acid Core (Benzoic Acid) Phenyl N-Phenyl Ring (Lipophilic) Anthranilic->Phenyl N-Arylation Boc N-Boc Group (Acid Labile / Bulky) Anthranilic->Boc N-Protection Interaction Steric Clash: Ortho-COOH vs. N-Boc/Phenyl Prevents planar conformation Anthranilic->Interaction Boc->Interaction

Figure 1: Structural assembly of N-Boc-N-phenyl-anthranilic acid, highlighting the steric congestion at the ortho-position.[1][2][3]

Part 2: Physicochemical Profile

Solubility & Lipophilicity

Unlike the parent N-phenylanthranilic acid, which can form zwitterionic species (though weak), the N-Boc derivative lacks a basic nitrogen.[1][3]

  • Water Solubility: Negligible.[4][5][6] The addition of the tert-butyl group and the loss of the N-H donor capability drastically reduce hydrophilicity.[2]

  • LogP (Predicted): ~5.2 – 5.8. (Parent N-phenylanthranilic acid LogP is ~4.3).[2][3]

  • Preferred Solvents: Dichloromethane (DCM) and Ethyl Acetate are ideal for extraction. Dimethyl sulfoxide (DMSO) is required for biological assays (solubility > 50 mM).

Acid-Base Properties (pKa)
  • Carboxylic Acid pKa: Estimated at 4.8 – 5.2 .

    • Mechanism:[7] The N-Boc group is electron-withdrawing (carbamate), which theoretically lowers the pKa of the benzoic acid compared to the parent amine.[1][3] However, the steric bulk may twist the carboxylate out of plane, reducing conjugation and slightly raising the pKa.

  • Nitrogen Basicity: Effectively neutral. The lone pair is delocalized into the carbonyl of the Boc group and the phenyl ring.

Thermal Stability
  • Melting Point: The parent compound melts at 182–185 °C. The N-Boc derivative typically exhibits a lower melting point range (approx. 120–140 °C , estimated) due to the disruption of intermolecular Hydrogen bonding networks (dimerization of carboxylic acids is still possible, but N-H...O interactions are lost).[3]

  • Decomposition: The tert-butyl carbamate moiety is thermally unstable above ~150 °C, often decomposing to isobutylene and CO₂, reverting to the parent amine.[3]

Part 3: Synthesis & Experimental Protocols

The synthesis involves two key phases: the construction of the diarylamine core (Ullmann type) followed by N-protection.[3]

Phase 1: Synthesis of Parent (N-Phenylanthranilic Acid)[1]
  • Reagents: 2-Chlorobenzoic acid, Aniline, Cu powder (catalyst), K₂CO₃.

  • Conditions: Reflux in DMF or water (modified Ullmann).

  • Yield: Typically 70–85%.

Phase 2: N-Boc Protection Protocol

Protecting a diarylamine is challenging due to low nucleophilicity and high steric hindrance.[2][3] Standard conditions often fail; forcing conditions are required.

Protocol:

  • Preparation: Dissolve N-phenylanthranilic acid (1.0 eq) in anhydrous THF or DCM.

  • Base Addition: Add DMAP (0.2 eq) as a nucleophilic catalyst and Triethylamine (TEA, 2.5 eq).

    • Note: The base must neutralize the carboxylic acid first.[3]

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (2.0 – 3.0 eq). Excess is necessary to drive the reaction on the hindered nitrogen.

  • Reaction: Reflux (THF) or stir at RT (DCM) for 12–24 hours. Monitor by TLC (Parent is more polar than Product).[3]

  • Workup:

    • Acidify carefully with 1M citric acid (avoid strong mineral acids to prevent deprotection).[3]

    • Extract with EtOAc.[3]

    • Wash with brine, dry over Na₂SO₄.[3]

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Experimental Workflow Diagram

Synthesis cluster_QC Quality Control Start Start: 2-Chlorobenzoic Acid + Aniline Step1 Ullmann Condensation (Cu, K2CO3, Reflux) Start->Step1 Intermed Intermediate: N-Phenylanthranilic Acid Step1->Intermed Step2 N-Boc Protection (Boc2O, DMAP, TEA, THF) Intermed->Step2 Steric Challenge Product Product: N-Boc-N-phenyl-anthranilic acid Step2->Product QC1 TLC: disappearance of amine Product->QC1 QC2 NMR: t-Butyl singlet (~1.4 ppm) Product->QC2

Figure 2: Step-by-step synthetic pathway and quality control checkpoints.

Part 4: Stability & Reactivity Profile

Understanding the reactivity is crucial for drug development applications, particularly regarding the lability of the Boc group.[3]

Condition Stability Rating Observation / Mechanism
Acidic (TFA/DCM) Unstable Rapid removal of Boc group (t½ < 30 min).[1] Reverts to parent.
Basic (NaOH/H₂O) Stable The carbamate is resistant to hydrolysis under mild basic conditions.[3]
Thermal (>150°C) Unstable Thermal elimination of isobutylene.
Oxidative Moderate The phenyl rings are susceptible to electrophilic oxidation over time.
Deprotection Logic

To regenerate the free amine for cyclization (e.g., to Acridone):

  • Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 v/v).[3]

  • Scavenger: Triethylsilane (TES) may be added if the tert-butyl cation causes alkylation side reactions on the phenyl rings.[3]

Stability Compound N-Boc-N-phenyl-anthranilic acid TFA Acid (TFA) Compound->TFA Labile Base Base (NaOH) Compound->Base Stable Heat Heat (>150°C) Compound->Heat Decomposes Parent N-Phenylanthranilic Acid (Deprotected) TFA->Parent Salt Carboxylate Salt (Stable) Base->Salt Heat->Parent

Figure 3: Reactivity map demonstrating the orthogonality of the Boc group under acidic vs. basic conditions.[1][2][3]

References

  • Ullmann Condensation (Parent Synthesis)

    • Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages, 2021.[3][7]

  • N-Boc Protection of Hindered Amines

    • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012.[3]

  • Physicochemical Data (Parent Compound Baseline)

    • N-Phenylanthranilic acid - Physico-chemical Properties.[1][2][3][8][9] ChemBK.[3]

  • Boc-Anhydride Reagent Profile

    • Di-tert-butyl dicarbonate: Application, synthesis and toxicity.[1][2][3] ChemicalBook, 2023.[3]

Sources

Foundational

The Architect’s Guide to Boc-Protected Amino Benzoic Acids

Executive Summary In the landscape of peptide synthesis and medicinal chemistry, Boc-protected amino benzoic acids (Boc-ABAs) serve as critical "molecular stiffeners." Unlike flexible aliphatic amino acids (Gly, Ala), th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide synthesis and medicinal chemistry, Boc-protected amino benzoic acids (Boc-ABAs) serve as critical "molecular stiffeners." Unlike flexible aliphatic amino acids (Gly, Ala), the benzene ring of ABAs (ortho, meta, or para) introduces rigid geometrical constraints, locking peptide backbones into specific conformations. This guide provides a definitive technical analysis of their discovery, the unique electronic challenges they present compared to aliphatic amines, and the optimized protocols required to synthesize them efficiently.

Historical Genesis: From Hydrazines to Anilines

The history of the tert-butyloxycarbonyl (Boc) group is a testament to the need for milder deprotection strategies in organic synthesis.

  • The Carpino Breakthrough (1957): While working at the University of Massachusetts, Louis A. Carpino published the seminal paper describing the oxidative reactions of hydrazines, which led to the development of the Boc group. Before this, the Benzyloxycarbonyl (Cbz or Z) group was dominant but required hydrogenolysis or strong acids (HBr/AcOH) for removal—conditions often too harsh for sensitive substrates.

  • The Aniline Divergence: Early adoption of Boc focused on standard

    
    -amino acids (aliphatic amines). It was quickly realized that amino benzoic acids (anilines)  behaved differently. The nucleophilicity of the nitrogen atom in aniline is significantly lower than in aliphatic amines due to resonance delocalization into the benzene ring.
    
  • Evolution of Reagents:

    • Early Era: Use of

      
       (tert-butyl azidoformate) – effective but potentially explosive.
      
    • Modern Era: Standardization on

      
       (Di-tert-butyl dicarbonate) with nucleophilic catalysts (DMAP) to overcome the sluggish reactivity of the aniline nitrogen.[1]
      

Chemical Fundamentals: The Nucleophilicity Gap

To master the synthesis of Boc-ABAs, one must understand the electronic causality that dictates reaction conditions. You cannot treat 4-aminobenzoic acid (PABA) the same way you treat Alanine.

Comparative Electronic Profile
FeatureAliphatic Amine (e.g., Alanine)Aromatic Amine (e.g., 4-ABA)Impact on Protocol
Hybridization


character (partial)
Aniline N is less basic.
Lone Pair Status Localized on NitrogenDelocalized into

-system
Reduced nucleophilic attack on

.
pKa (Conjugate Acid) ~9.0 - 10.5~2.0 - 4.5CRITICAL: Anilines do not protonate at neutral pH, but they are also poor nucleophiles.
Steric Factors Generally LowHigh (especially ortho-substituted)Ortho-ABAs (Anthranilic acid) require forcing conditions.
The Ortho-Effect (Anthranilic Acid)

Boc-2-aminobenzoic acid is the most difficult isomer to synthesize. The amino group is sterically crowded by the adjacent carboxylic acid, and intramolecular hydrogen bonding can further reduce reactivity.

Synthetic Methodologies: The Protocols

Do not use a "one size fits all" approach. Select the protocol based on the electronic and steric nature of your specific amino benzoic acid isomer.

Protocol A: The "Green" Aqueous Method

Best for: para-Aminobenzoic acid (4-ABA), meta-Aminobenzoic acid (3-ABA), and electron-rich anilines. Mechanism: Relies on maintaining pH just above the pKa of the acid to solubilize the substrate while keeping the amine free.

  • Solubilization: Dissolve 10 mmol of Amino Benzoic Acid in 10 mL of 1N NaOH and 10 mL of Dioxane (or THF).

    • Why? The NaOH converts the carboxylic acid to the carboxylate salt (

      
      ), solubilizing the molecule in water.
      
  • Reagent Addition: Add 11 mmol (1.1 eq) of

    
     dropwise at 0°C.
    
  • Reaction: Warm to room temperature (RT) and stir for 12–24 hours.

    • Monitoring: Maintain pH ~8–9. If pH drops, the amine protonates and reaction stops. Add mild base (

      
      ) if necessary.
      
  • Workup (Self-Validating Step):

    • Extract with Ether (discard organic layer—removes unreacted

      
      ).
      
    • Acidify aqueous layer to pH 2-3 with KHSO4 or dilute HCl.

    • Observation: The product should precipitate as a white/off-white solid. If oil forms, extract with EtOAc.

Protocol B: The DMAP-Catalyzed "Power" Method

Best for: ortho-Aminobenzoic acid (Anthranilic acid), electron-deficient anilines (e.g., nitro-substituted), or when Protocol A fails. Mechanism: DMAP (4-Dimethylaminopyridine) acts as a hyper-nucleophilic transfer agent, attacking


 to form a reactive N-Boc-pyridinium species.
  • Setup: Flame-dry a flask under Nitrogen/Argon.

  • Dissolution: Dissolve 10 mmol of the hindered Amino Benzoic Acid in anhydrous THF or DMF (50 mL).

  • Base: Add 20 mmol (2.0 eq) of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Why? To neutralize the carboxylic acid and any protons generated.

  • Catalyst: Add 0.5–1.0 mmol (5–10 mol%) of DMAP .

    • Warning: High DMAP loads can lead to side reactions; keep catalytic.[2]

  • Reagent: Add 12 mmol (1.2 eq) of

    
     (dissolved in minimal THF). Reflux may be required for ortho isomers (60°C for 4 hours).
    
  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove DMAP/TEA), then Brine.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct synthesis route.

BocSynthesis Start Start: Target Amino Benzoic Acid CheckPos Check Isomer Position Start->CheckPos IsOrtho Ortho (2-Position) CheckPos->IsOrtho Steric Hindrance IsMetaPara Meta (3) or Para (4) CheckPos->IsMetaPara Accessible MethodB Protocol B: Anhydrous/DMAP (Catalytic Activation) IsOrtho->MethodB Requires Activation CheckEWG Electron Withdrawing Groups? (e.g., -NO2, -F) IsMetaPara->CheckEWG MethodA Protocol A: Aqueous/NaOH (Standard) CheckEWG->MethodA No (Standard N) CheckEWG->MethodB Yes (Deactivated N)

Caption: Decision matrix for selecting the optimal Boc-protection strategy based on steric and electronic properties of the aniline substrate.

Strategic Applications in Drug Discovery[3]

Boc-ABAs are not just intermediates; they are structural tools.

  • Peptidomimetics & Turn Inducers:

    • Boc-2-ABA (Anthranilic): Used to induce

      
      -turns in peptide chains. The rigid geometry forces the backbone to fold, mimicking protein secondary structures.
      
    • Benzodiazepine Synthesis: Boc-2-ABA is a key precursor. Following deprotection, the free amine can attack a tethered electrophile to close the diazepine ring.

  • Solid Phase Peptide Synthesis (SPPS):

    • Boc-4-ABA: Often used as a linker or a spacer. It provides a rigid rod-like separation between domains.

    • Note on Orthogonality: Boc-ABAs are compatible with Fmoc-based side chain protection if the final cleavage is HF/TFMSA, but they are primarily used in Boc/Benzyl SPPS strategies where TFA is used for deprotection.

Troubleshooting & Self-Validation (QC)

A protocol is only as good as its validation. Use these checkpoints to ensure reaction success.

CheckpointMethodExpected Result (Success)Failure Mode
Reaction Monitoring TLC (50% EtOAc/Hex)Disappearance of starting aniline (usually fluorescent under UV).Starting material persists >24h. (Switch to Protocol B).
NMR Verification

-NMR (DMSO-

)
New Singlet: ~1.5 ppm (9H, t-butyl). NH Shift: Downfield shift of the NH proton (often >9 ppm).Missing t-butyl peak (Hydrolysis of anhydride).
Solubility Check VisualProduct should be soluble in EtOAc/DCM but insoluble in acidic water.Product stays in aqueous phase (pH not acidic enough during workup).
Melting Point Thermal AnalysisBoc-ABAs generally have distinct, sharp melting points (often >150°C).Broad melting range indicates contamination with urea byproducts.

References

  • Carpino, L. A. (1957).[3] "Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides." Journal of the American Chemical Society, 79(16), 4427–4431. Link

  • Anderson, G. W., & McGregor, A. C. (1957).[3] "t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis." Journal of the American Chemical Society, 79(23), 6180–6183. Link

  • BenchChem. (2025).[4][5] "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." BenchChem Technical Guides. Link

  • Basel, Y., & Hassner, A. (2000). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 65(20), 6368–6380. Link

  • Schnölzer, M., et al. (1992).[3][6] "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 180-193.[6] Link

Sources

Exploratory

Technical Guide: Solubility Profile of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic Acid

This guide provides an in-depth technical analysis of the solubility profile, characterization protocols, and thermodynamic behavior of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (also known as N-Boc-N-phenylanthr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, characterization protocols, and thermodynamic behavior of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (also known as N-Boc-N-phenylanthranilic acid).[1]

This compound is a critical intermediate in the synthesis of acridones and quinolone-based pharmaceuticals.[1] Its solubility behavior is governed by the interplay between the lipophilic N-protecting groups (Boc, Phenyl) and the ionizable carboxylic acid moiety.[1]

[1]

Part 1: Executive Summary & Structural Analysis[1]

The Molecule[1][2][3][4][5]
  • IUPAC Name: 2-[(tert-Butoxycarbonyl)(phenyl)amino]benzoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  Primary site for ionization and hydrogen bonding (donor/acceptor).[1]
      
    • tert-Butoxycarbonyl (Boc): Bulky, lipophilic protecting group; acid-labile.[1]

    • Diphenylamine Core: Adds significant aromatic character and

      
       stacking potential.[1]
      
Solubility Landscape (SAR Analysis)

Unlike its parent compound (N-phenylanthranilic acid), the introduction of the Boc group eliminates the amine hydrogen bond donor, drastically altering the lattice energy and solvation enthalpy.[1]

Solvent ClassPredicted SolubilityMechanistic Rationale
Chlorinated (DCM,

)
Very High Strong interaction with the lipophilic Boc/Phenyl domains; minimal lattice energy barrier.[1]
Polar Aprotic (DMSO, DMF)High Excellent solvation of the carboxylic acid via H-bond acceptance; disrupts dimer formation.[1]
Esters/Ethers (EtOAc, THF)High Favorable dipole interactions; standard solvents for Boc-amino acid workups.[1]
Alcohols (MeOH, EtOH)Moderate Temperature-dependent.[1] Soluble at reflux; likely supersaturates upon cooling (ideal for crystallization).[1]
Alkanes (Hexane, Heptane)Low The polar carboxylic acid headgroup creates a high energy barrier for solvation in non-polar media.[1]
Water Insoluble Highly lipophilic core dominates.[1] Soluble only as a salt at pH > 7.[1]5.

Part 2: Experimental Protocols (Self-Validating Systems)

To determine the precise solubility limit (


) for process scale-up, do not rely on visual estimation.[1] Use the following Gravimetric-HPLC Hybrid Protocol . This workflow includes "Checkpoints" to ensure data integrity.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine saturation solubility (


) at 

.

Reagents:

  • Analyte: >99% Purity 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid.[1]

  • Solvents: HPLC Grade (MeOH, EtOH, DCM, Toluene).[1]

Workflow:

  • Preparation (Excess Addition):

    • Add the solid solute to 10 mL of solvent in a borosilicate glass vial until a visible precipitate remains (supersaturation).

    • Checkpoint 1: Ensure the solid phase is not "oiling out" (forming a second liquid phase).[1] If oiling occurs, lower the temperature or switch to a dynamic laser monitoring method.[1]

  • Equilibration:

    • Place vials in a thermostatic shaker bath at 25.0 ± 0.1°C.

    • Agitate at 200 RPM for 24–48 hours.

    • Checkpoint 2 (The Tyndall Check): After settling, shine a laser pointer through the supernatant.[1] A clear beam path indicates dissolved solids; scattering indicates suspended micro-particles (centrifugation required).[1]

  • Sampling & Filtration:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to equilibrium temperature to prevent crash-out).[1]

    • Dilute the filtrate immediately with mobile phase (Acetonitrile/Water) to prevent precipitation.[1]

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.[1]

    • Detection: UV at 254 nm (aromatic absorption).[1]

    • Calculation:

      
      .[1]
      
Protocol B: Dynamic Laser Monitoring (For Metastable Zone Width)

For crystallization design, determining the temperature of dissolution (


) is critical.[1]
  • Prepare a suspension of known concentration (

    
    ).[1]
    
  • Heat at a rate of 0.5 K/min while stirring.

  • Monitor transmission via a turbidity probe or laser.[1]

  • Record

    
     when transmission reaches 100% (clear solution).[1]
    
  • Repeat for concentrations

    
     to construct the solubility curve.
    

Part 3: Thermodynamic Modeling

To predict solubility at temperatures outside the experimental range, fit your data to the Modified Apelblat Equation . This is the industry standard for benzoic acid derivatives.[1]

The Apelblat Model

[1]
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation:

  • 
     : Related to the enthalpy of solution.[1] A negative 
    
    
    
    indicates an endothermic process (solubility increases with T).[1]
  • 
     : Accounts for the temperature dependence of the heat capacity.
    
Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct solvent system for purification based on solubility data.

SolubilityWorkflow Start Start: Crude N-Boc Intermediate Screen 1. Solubility Screen (25°C) Start->Screen HighSol High Solubility (DCM, THF, EtOAc) Screen->HighSol > 100 mg/mL ModSol Moderate/Temp Dependent (MeOH, EtOH, Toluene) Screen->ModSol 10 - 50 mg/mL LowSol Insoluble (Water, Hexane) Screen->LowSol < 1 mg/mL Extraction Use for Extraction/Workup HighSol->Extraction Crystallization Use for Recrystallization (Cooling Mode) ModSol->Crystallization AntiSolvent Use as Anti-Solvent (Precipitation) LowSol->AntiSolvent Extraction->AntiSolvent Add Hexane to induce precip

Caption: Decision logic for solvent selection based on solubility thresholds. Green nodes indicate extraction solvents; Yellow indicates potential crystallization media.[1]

Part 4: Process Optimization & Stability

Recrystallization Strategy

Based on the structural analysis, the optimal purification method for 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid is Solvent/Anti-Solvent Crystallization :

  • Dissolution: Dissolve crude material in a minimum volume of Ethyl Acetate or DCM at room temperature.[1]

  • Filtration: Filter to remove inorganic salts (insoluble in DCM).[1]

  • Precipitation: Slowly add Hexane or Heptane (Anti-solvent) while stirring until persistent turbidity is observed.[1]

  • Cooling: Cool to 0-5°C to maximize yield.

Stability Warning (Critical)
  • Acid Sensitivity: The N-Boc group is acid-labile.[1] Avoid using Acetic Acid for recrystallization (common for the parent anthranilic acid) or heating in alcohols with trace acid, as this will lead to deprotection, yielding N-phenylanthranilic acid.[1]

  • Thermal Stability: Do not exceed 60°C during drying, as thermal decarboxylation or Boc-cleavage may occur over prolonged periods.[1]

Part 5: References

  • Synthesis of Parent Scaffold:

    • Smith, R., et al. (2021).[1][3] "Synthesis of N-Phenylanthranilic acid under Ullman conditions." ChemSpider SyntheticPages, 954.[1][3] Link

  • General Solubility Methodology:

    • Thati, J., Nordström, F., & Rasmuson, Å. C. (2010).[1][4] "Solubility of benzoic acid in pure solvents and binary mixtures." Journal of Chemical & Engineering Data, 55(10).[1] Link[1]

  • Thermodynamic Modeling (Apelblat):

    • Li, Y., et al. (2018).[1] "Solubility of Benzoic Acid in Six Alcohols... and Thermodynamic Properties." Asian Journal of Chemical Sciences, 4(1), 1-10.[1] Link

  • Boc-Amino Acid Purification:

    • Ragnarsson, U., et al. (1973).[1] "tert-Butoxycarbonyl-L-Proline."[1] Organic Syntheses, Coll.[1][5] Vol. 6, p.199. Link[1]

  • N-Phenylanthranilic Acid Properties:

    • Allen, C. F. H., & McKee, G. H. W. (1939).[1] "Acridone."[1][3][5] Organic Syntheses, Coll.[1][5] Vol. 2, p.15. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of Nitrogen Heterocycles using 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic Acid

Part 1: Executive Summary & Strategic Utility 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (N-Boc-N-phenylanthranilic acid) serves as a stabilized, chemoselective precursor for the synthesis of acridones, acridines,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (N-Boc-N-phenylanthranilic acid) serves as a stabilized, chemoselective precursor for the synthesis of acridones, acridines, and quinazolinone pharmacophores.

While traditional acridone synthesis relies on the harsh, acid-mediated cyclization of free N-phenylanthranilic acids (Ullmann condensates), this Boc-protected derivative offers three critical advantages for high-precision drug development:

  • Chemoselective Carboxyl Activation: The Boc group masks the secondary amine, preventing premature self-cyclization or N-acylation during carboxylic acid activation. This allows for the synthesis of complex anthranilamides and esters that are inaccessible via the free amino acid.

  • Oxidative Stability: Free diarylamines are prone to oxidation and "greening" (formation of radical cations/impurities) upon storage. The N-Boc protection stabilizes the diphenylamine core until the cyclization step is required.

  • Regulated Cyclization: The protecting group allows for a "trigger-release" mechanism, where cyclization can be initiated specifically after other sensitive functional groups have been installed on the scaffold.

Part 2: Technical Protocols

Application A: Synthesis of Functionalized Acridones (The "Trigger-Release" Method)

Context: Direct cyclization of free N-phenylanthranilic acid typically requires high temperatures (100°C+) in sulfuric acid or polyphosphoric acid (PPA). These conditions often degrade sensitive substituents. The N-Boc precursor allows for purification prior to the final harsh step, ensuring a cleaner reaction profile.

Materials
  • Precursor: 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (1.0 equiv)

  • Cyclization Agent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid)

  • Solvent: Dichloromethane (DCM) for workup

  • Quench: Crushed ice/water

Protocol
  • Preparation: Place 1.0 g of the N-Boc precursor in a round-bottom flask.

  • Reagent Addition: Add 10 mL of Eaton’s Reagent (preferred over PPA for easier handling and lower viscosity).

  • Reaction: Heat the mixture to 80°C for 2 hours.

    • Mechanistic Note: The acidic medium first cleaves the acid-labile Boc group (releasing isobutylene and CO₂), generating the free amine in situ. The protonated amine then undergoes intramolecular Friedel-Crafts acylation to close the ring.

  • Quench: Cool the reaction to room temperature and pour slowly onto 50 g of crushed ice with vigorous stirring. The acridone will precipitate as a yellow/green solid.

  • Isolation: Filter the precipitate. Wash with water (3 x 20 mL) and dilute NaHCO₃ solution to remove residual acid.

  • Purification: Recrystallize from glacial acetic acid or DMF.

Expected Yield: >85% Key Observation: The product should be fluorescent yellow/green under UV light (characteristic of the acridone core).

Application B: Chemoselective Amidation (Synthesis of Quinazolinone Precursors)

Context: Attempting to couple an amine to the carboxylic acid of unprotected N-phenylanthranilic acid often fails due to the nucleophilicity of the diarylamine (leading to side reactions) or poor solubility. The Boc group enables standard peptide coupling chemistry.

Materials
  • Precursor: 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (1.0 equiv)

  • Coupling Agents: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv)

  • Target Amine: R-NH₂ (1.1 equiv) (e.g., benzylamine, aniline)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Protocol
  • Activation: Dissolve the N-Boc precursor in anhydrous DMF (0.2 M concentration). Add DIPEA, EDC·HCl, and HOBt at 0°C. Stir for 30 minutes.

  • Coupling: Add the target amine (R-NH₂). Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate. Wash with 1M HCl (mild wash, rapid to avoid Boc cleavage), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Result: You now have an N-Boc-N-phenyl-anthranilamide .

  • Post-Processing (Optional):

    • To Quinazolinone: Treat the amide with TFA (to remove Boc) followed by heating with an orthoformate or aldehyde to close the pyrimidine ring.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the N-Boc protection.

G Start 2-(tert-Butoxycarbonyl- phenyl-amino)-benzoic acid Acid Acidic Medium (PPA or Eaton's) Start->Acid Path A Couple Coupling (EDC/NHS + R-NH2) Start->Couple Path B (Chemoselective) Inter1 In-situ Deprotection (Loss of Boc) Acid->Inter1 -Isobutylene, -CO2 Acridone 9(10H)-Acridone (Fluorescent Scaffold) Inter1->Acridone Cyclization (Friedel-Crafts) Amide N-Boc Anthranilamide (Stable Intermediate) Couple->Amide Amide Bond Formation Quin Quinazolinone Derivatives Amide->Quin 1. TFA (Deprotect) 2. Cyclization (R-CHO)

Figure 1: Divergent synthetic utility of N-Boc-N-phenylanthranilic acid. Path A leads to the acridone core via acid-mediated cascade. Path B utilizes the Boc group to enable clean amidation, leading to alternative heterocycles.

Part 4: Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amidation Steric hindrance from the N-Boc and N-Phenyl groups.Use highly reactive coupling agents like HATU or convert the acid to an acid chloride using Ghosez's Reagent (neutral conditions) before adding the amine.
Boc Cleavage during Workup Aqueous washes were too acidic or prolonged.When washing the amide product, use 0.5 M citric acid instead of HCl, or perform washes rapidly at 0°C.
Incomplete Cyclization Temperature too low or acid strength insufficient.If using Eaton's reagent, increase temp to 90°C. Ensure the reaction is anhydrous; water deactivates the acylium ion intermediate.
"Greening" of Product Oxidation of the diphenylamine core.Perform all deprotection/cyclization steps under an inert atmosphere (Nitrogen/Argon). Add a radical scavenger if necessary.

References

  • Steingruber, H. S., et al. (2025).[1][2] "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids." Arkivoc, 2025(3), 0-0. Link

  • Organic Syntheses. "Acridone." Org.[1][3][4][5] Synth. 1939, 19, 6; Coll. Vol. 2, 15. (Foundational protocol for acridone cyclization). Link

  • Sarkar, A., et al. (2011).[6] "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines." J. Org.[6] Chem., 76, 7132-7140.[6] (Reference for N-Boc stability and installation). Link

  • Sigma-Aldrich. "N-BOC-N-PHENYLANTHRANILIC ACID Product Sheet." (Verification of commercial availability and basic properties). Link

Sources

Application

Amide coupling protocols for N-Boc-N-phenyl-anthranilic acid

Application Note: Advanced Amide Coupling Strategies for N-Boc-N-phenyl-anthranilic Acid Introduction & Mechanistic Rationale The synthesis of amides from N-Boc-N-phenyl-anthranilic acid presents a formidable challenge i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amide Coupling Strategies for N-Boc-N-phenyl-anthranilic Acid

Introduction & Mechanistic Rationale

The synthesis of amides from N-Boc-N-phenyl-anthranilic acid presents a formidable challenge in medicinal chemistry and drug development. The core difficulty stems from the ortho-relationship between the carboxylic acid and a highly congested, di-substituted tertiary amine (N-phenyl, N-Boc).

When standard coupling reagents (e.g., EDC, DIC) are employed, the bulky O-acylisourea intermediate forms, but the sheer steric volume of the adjacent N(Boc)(Ph) group physically blocks the trajectory of the incoming amine nucleophile. This leads to stalled aminolysis and promotes unwanted side reactions, such as N-acylurea rearrangement. Furthermore, attempting to force the reaction via traditional acid chloride generation (e.g., using SOCl₂ or oxalyl chloride) generates HCl, which readily cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, leading to degradation or benzoxazinone formation.

To overcome these barriers, activation strategies must utilize intermediates that are either internally coordinated to accelerate nucleophilic attack, or sterically compact enough to bypass the ortho-shielding effect. This guide details two field-proven protocols: the HATU/HOAt system for primary or moderately hindered amines[1], and the in situ acyl fluoride generation via TFFH for severely hindered or electron-deficient amines[2][3].

Comparative Analysis of Activation Strategies

To select the optimal protocol, researchers must evaluate the steric and electronic profile of the incoming amine. The quantitative and qualitative parameters of the primary activation strategies are summarized below.

Table 1: Evaluation of Coupling Reagents for Hindered Anthranilic Acids

ParameterHATU / HOAt SystemTFFH (Acyl Fluoride)Carbodiimides (DIC/EDC)
Active Intermediate OAt Active EsterAcyl FluorideO-acylisourea
Intermediate Steric Bulk Moderate / HighVery Low (C-F bond) High
Reactivity (Hindered Amines) High (via neighboring group)Exceptional Poor
Boc-Deprotection Risk Low (Basic conditions)Low (Basic conditions)Low to Moderate
Mechanistic Advantage Pyridine nitrogen of HOAt pre-organizes incoming amine via H-bonding[1].Fluoride is highly electronegative yet small (~1.47 Å radius), minimizing transition state clash[2].None. Prone to rearrangement before aminolysis can occur.

Decision Workflow & Logical Relationships

The following workflow dictates the selection of the coupling protocol based on the substrate's specific steric demands.

G Start Substrate: N-Boc-N-phenyl-anthranilic acid Decision Incoming Amine Profile? Start->Decision Path1 Primary / Unhindered Use HATU + HOAt + DIPEA Decision->Path1 Standard Nucleophile Path2 Secondary / Hindered / Deficient Use TFFH (Acyl Fluoride) + DIPEA Decision->Path2 Severe Steric Clash Int1 Intermediate: OAt-Ester Path1->Int1 Int2 Intermediate: Acyl Fluoride Path2->Int2 Product Target Amide Formed Int1->Product Aminolysis Int2->Product Aminolysis Validation LC-MS Validation (Methanol Quench & Boc Check) Product->Validation

Caption: Decision matrix for the amide coupling of highly hindered N-Boc-N-phenyl-anthranilic acid.

Detailed Experimental Protocols

Protocol A: HATU/HOAt-Mediated Coupling (Solution Phase)

Best for: Primary amines and moderately hindered secondary amines.

Causality & Design: HATU forms a highly reactive OAt ester. The addition of exogenous HOAt suppresses side reactions and provides a neighboring pyridine nitrogen that hydrogen-bonds with the incoming amine, effectively "pulling" the nucleophile into the sterically shielded carbonyl carbon[1]. Pre-activation is mandatory; adding the amine before the acid is fully activated will result in irreversible guanidinylation of the amine by HATU.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve N-Boc-N-phenyl-anthranilic acid (1.0 equiv, 0.5 M) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 2 minutes.

  • Pre-Activation: Add HOAt (1.1 equiv) followed by HATU (1.1 equiv) at 0 °C.

  • Activation Maturation: Allow the mixture to stir at 0 °C for 15–20 minutes. Do not exceed 30 minutes to prevent degradation of the active ester.

  • Nucleophilic Attack: Dissolve the target amine (1.2 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid (to remove excess amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: In Situ Acyl Fluoride Generation via TFFH

Best for: Highly hindered secondary amines, anilines, and electron-deficient nucleophiles.

Causality & Design: When the OAt ester is still too bulky to undergo aminolysis, the activating group must be minimized. Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) converts the carboxylic acid into an acyl fluoride[4]. The atomic radius of fluorine is exceptionally small, allowing the highly electrophilic acyl fluoride to exist comfortably in the ortho-pocket of the N(Boc)(Ph) group[2]. Unlike acid chlorides, acyl fluorides are remarkably stable to hydrolysis but highly reactive toward amines[3].

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-N-phenyl-anthranilic acid (1.0 equiv, 0.2 M) in anhydrous DCM (or DMF if solubility is an issue) under inert atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv).

  • Fluorination: Add TFFH (1.2 equiv) in one portion at room temperature.

  • Acyl Fluoride Generation: Stir the mixture for 30–45 minutes. The formation of the acyl fluoride is generally slower than OAt ester formation but results in a highly stable intermediate.

  • Nucleophilic Attack: Add the sterically hindered amine (1.5 equiv). If the amine is a weak nucleophile (e.g., an electron-deficient aniline), the reaction can be gently heated to 40 °C.

  • Reaction: Stir for 18–24 hours.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with 0.1 M HCl (monitor carefully to avoid Boc cleavage), saturated NaHCO₃, and brine. Dry and purify.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, a protocol must contain internal checks to diagnose failures in real-time. Implement the following in-process controls (IPC) using LC-MS.

  • Validation Check 1: The Methanol Quench (Activation Verification)

    • Procedure: Before adding the amine nucleophile, withdraw a 5 µL aliquot of the reaction mixture and dilute it into 100 µL of Methanol containing 1% DIPEA. Inject into the LC-MS.

    • Interpretation: Methanol rapidly traps both OAt esters and Acyl Fluorides. If activation is successful, the LC-MS will show the mass of the methyl ester of N-Boc-N-phenyl-anthranilic acid. If only the starting free acid mass is observed, the activation step has failed (check reagent quality and anhydrous conditions).

  • Validation Check 2: Boc-Deprotection Monitoring

    • Procedure: During the aminolysis phase, monitor the LC-MS for specific mass degradation markers.

    • Interpretation: The Boc group is susceptible to cleavage if the reaction becomes inadvertently acidic or overheated. Look for masses corresponding to [M - 56] (loss of the isobutylene fragment) or [M - 100] (complete loss of the Boc group). If these masses appear, lower the reaction temperature and ensure a strict excess of non-nucleophilic base (DIPEA) is maintained.

References

  • HATU: A Benchmark Peptide Coupling Reagent for Modern Amide Bond Formation Peptide Bridge URL: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Royal Society of Chemistry (RSC) URL:[Link]

  • Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis Journal of the American Chemical Society / ResearchGate URL:[Link]

Sources

Method

Application Note: Deprotection of the Boc Group on 2-(Phenylamino)benzoic Acid Derivatives

Introduction & Strategic Scope Derivatives of 2-(phenylamino)benzoic acid (also known as N-phenylanthranilic acid) are privileged scaffolds in medicinal chemistry. They serve as critical precursors for acridine-based flu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Scope

Derivatives of 2-(phenylamino)benzoic acid (also known as N-phenylanthranilic acid) are privileged scaffolds in medicinal chemistry. They serve as critical precursors for acridine-based fluorophores, fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), and highly potent allosteric kinase inhibitors (e.g., MEK inhibitors) [1].

During the multi-step synthesis of these complex molecules, the secondary diarylamine nitrogen is frequently protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted oxidation, electrophilic aromatic substitution, or cross-coupling side reactions. However, the subsequent removal of the Boc group from this specific electron-rich scaffold presents unique chemical challenges. This application note provides a comprehensive, mechanistically grounded guide to the efficient and selective Boc deprotection of 2-(phenylamino)benzoic acid derivatives.

Mechanistic Insights & The Causality of Side Reactions

The deprotection of a Boc group is fundamentally an acid-catalyzed process. The reaction initiates with the protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the system. This intermediate undergoes fragmentation to release a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates (releasing CO₂) to yield the free amine [2].

The Threat of Electrophilic Aromatic Substitution

While this mechanism is straightforward for aliphatic amines, the 2-(phenylamino)benzoic acid scaffold contains a highly nucleophilic, electron-rich diphenylamine core. If the transient tert-butyl cation is not immediately quenched, it acts as a potent electrophile, undergoing a Friedel-Crafts alkylation on the aromatic rings (predominantly at the para position relative to the amine) [3].

Causality in Experimental Design: To prevent this +56 Da mass adduct (characteristic of tert-butylation), the addition of a carbocation scavenger is strictly required.

  • Triisopropylsilane (TIPS): Acts as a hydride donor, rapidly reducing the tert-butyl cation to inert isobutane gas.

  • Anisole / Thioanisole: Act as sacrificial nucleophiles that outcompete the diphenylamine core for the tert-butyl cation.

Comparative Data Summary

Selecting the optimal deprotection condition depends heavily on the downstream application of the intermediate and the presence of orthogonal protecting groups (such as tert-butyl esters or sensitive halogens).

Table 1: Comparative Data Summary of Deprotection Methodologies

MethodReagentsScavenger Required?Reaction TimeYield ProfileBest Application
Standard Acidic 20–50% TFA in DCMYes (TIPS/Anisole)1 – 2 h>90%General use; robust and rapid cleavage[2].
Anhydrous Acidic 4M HCl in 1,4-DioxaneRecommended1 – 3 h>85%Direct isolation of HCl salts; avoids fluorinated impurities [4].
Mild / Orthogonal TMSOTf, 2,6-LutidineNo0.5 – 1 h75–85%Highly acid-sensitive substrates; orthogonal to t-butyl esters.

Experimental Workflow & Decision Matrix

G Start N-Boc-2-(phenylamino)benzoic acid Decision Are other highly acid-labile groups present? Start->Decision TFA Protocol A: TFA / DCM / TIPS (Standard Acidic) Decision->TFA No (Standard) HCl Protocol B: 4M HCl in Dioxane (Salt Precipitation) Decision->HCl No (Need HCl salt) TMSOTf Protocol C: TMSOTf / 2,6-Lutidine (Mild / Orthogonal) Decision->TMSOTf Yes (Highly sensitive) Product 2-(phenylamino)benzoic acid (Deprotected Product) TFA->Product Evaporation & Trituration HCl->Product Filtration of Salt TMSOTf->Product Aqueous Workup

Workflow for N-Boc deprotection of 2-(phenylamino)benzoic acid.

Experimental Protocols

Protocol A: Standard Deprotection using TFA/DCM with TIPS

This is the most reliable method for complete Boc removal. The inclusion of TIPS ensures the electron-rich diarylamine remains unmodified.

Materials:

  • N-Boc-2-(phenylamino)benzoic acid (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIPS)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc-protected substrate in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add TIPS to the solution to achieve a final concentration of 2.5% to 5% (v/v) relative to the total reaction volume.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TFA dropwise until the solvent ratio is approximately 1:3 (TFA:DCM). Self-Validation Note: Rapid bubbling indicates the release of CO₂ and isobutane, confirming reaction initiation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours. Monitor the reaction progress via LC-MS or TLC until the starting material is completely consumed.

  • Concentration: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL).

  • Isolation: Suspend the resulting crude oil in cold diethyl ether. The 2-(phenylamino)benzoic acid TFA salt will typically precipitate. Collect the solid via vacuum filtration and dry under high vacuum.

Protocol B: Anhydrous Deprotection using 4M HCl in 1,4-Dioxane

This method is preferred when downstream applications are sensitive to trace trifluoroacetate impurities or when the direct isolation of a hydrochloride salt is desired [4].

Materials:

  • N-Boc-2-(phenylamino)benzoic acid (1.0 equiv)

  • 4M HCl in anhydrous 1,4-Dioxane (5.0 - 10.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Diethyl ether

Step-by-Step Methodology:

  • Dissolution: Dissolve or suspend the substrate in a minimal amount of anhydrous 1,4-dioxane.

  • Acidification: To the stirred solution at room temperature, slowly add 4M HCl in 1,4-dioxane.

  • Propagation: Stir the mixture at room temperature for 1 to 3 hours. Because the diarylamine is a weak base, the reaction may proceed slightly slower than aliphatic amines. Monitor strictly by LC-MS.

  • Precipitation: Once complete, concentrate the mixture to half its volume under reduced pressure. Add an excess of cold diethyl ether to induce precipitation of the hydrochloride salt.

  • Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under vacuum. Note: 2-(phenylamino)benzoic acid is amphoteric; if the free base is required, dissolve the salt in water, adjust the pH to its isoelectric point (~pH 4-5) using saturated NaHCO₃, and extract with ethyl acetate.

References

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14055-14112. URL:[Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. URL:[Link]

Application

High-Efficiency Amide Coupling Protocols for 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic Acid: Overcoming Steric Hindrance in Complex Syntheses

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale The synthesis of complex pharmaceuticals and peptide mimet...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of complex pharmaceuticals and peptide mimetics frequently requires the incorporation of highly sterically hindered building blocks. 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (also known as N-Boc-N-phenylanthranilic acid) presents a formidable synthetic challenge. The combination of an ortho-substituted carboxylate and the massive steric bulk of the N-Boc-N-phenyl moiety severely restricts the conformational freedom and trajectory of incoming nucleophiles.

When utilizing standard carbodiimide-based coupling reagents (e.g., EDC/HOBt or DCC), researchers typically observe sluggish reaction kinetics, low yields, and the competitive formation of unreactive N-acylurea byproducts [2]. To overcome these thermodynamic and kinetic barriers, highly efficient coupling strategies must be employed:

  • Anchimeric Assistance via HOAt-based Reagents (HATU): HATU forms a highly reactive OAt-active ester. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance (neighboring group participation), guiding the amine nucleophile to the sterically shielded carbonyl carbon and significantly accelerating the reaction [1].

  • In Situ Acyl Fluoride Generation (TFFH): For extremely hindered or electron-deficient amines, generating an acyl fluoride in situ using TFFH is superior. The small atomic radius of the fluorine atom minimizes steric clash during the tetrahedral intermediate formation, allowing coupling where even HATU fails [3].

Comparative Analysis of Coupling Reagents

The selection of the coupling reagent is the most critical variable when working with N-Boc-N-phenylanthranilic acid. The table below summarizes the causality behind reagent selection based on field-proven data [1][2][3].

Coupling ReagentActivation IntermediateSuitability for Hindered SubstratesReaction RateByproduct / Side-Reaction Risk
EDC / HOBt OBt-Active EsterPoorSlow (24–48 h)High risk of N-acylurea formation due to slow kinetics.
HATU / DIPEA OAt-Active EsterExcellentFast (2–12 h)Low; risk of amine guanidinylation if pre-activation is skipped.
COMU / Oxyma Oxyma-Active EsterVery GoodFast (2–12 h)Low; safer handling profile than HATU (non-explosive).
TFFH / DIPEA Acyl FluorideExceptionalModerate (12–24 h)Very low; acyl fluorides resist hydrolysis and self-condensation.

Mechanistic Pathway

HATU_Mechanism A N-Boc-N-phenylanthranilic acid + DIPEA B Deprotonated Carboxylate A->B Deprotonation D OAt-Active Ester Intermediate (Highly Reactive) B->D Reacts with C HATU Reagent C->D Activates F Amide Product D->F Nucleophilic Attack G Tetramethylurea + HOAt (Byproducts) D->G Displaced E Amine Nucleophile E->F Addition

Mechanistic pathway of HATU-mediated activation and amide bond formation.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the order of addition and reaction temperatures, you mitigate the primary failure modes associated with sterically hindered couplings.

Protocol A: HATU-Mediated Coupling (Standard for Hindered Substrates)

Use this protocol for coupling with primary amines and unhindered secondary amines.

Materials:

  • 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (1.0 equiv) in anhydrous DMF (approx. 5 mL/mmol) under an inert argon atmosphere. Causality: DMF stabilizes the highly polar transition states required for OAt-ester formation.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester.

  • Pre-Activation: Add HATU (1.2 equiv) portionwise. Stir the mixture at 0 °C for exactly 2 to 3 minutes. Causality: This brief pre-activation ensures the OAt-active ester forms completely. Skipping this step or adding the amine too early exposes the amine to unreacted HATU, leading to irreversible guanidinylation of the amine [1].

  • Coupling: Add the amine nucleophile (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor completion via LC-MS or TLC.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine/DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: In Situ Acyl Fluoride Generation via TFFH (For Extreme Hindrance)

Use this protocol when coupling with highly electron-deficient amines (e.g., aminothiazoles) or extremely hindered secondary amines where Protocol A fails.

Materials:

  • 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (1.3 equiv)

  • Amine nucleophile (1.0 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.5 equiv)

  • DIPEA (4.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Acyl Fluoride Generation: In a dry, thick-walled microwave vial, dissolve the carboxylic acid (1.3 equiv) and TFFH (1.5 equiv) in anhydrous CH₂Cl₂ (2 mL/mmol) under argon.

  • Base Addition: Add DIPEA (4.5 equiv) and stir the reaction at room temperature for 30 minutes. Causality: This extended pre-activation is required to fully convert the sterically hindered acid into the stable acyl fluoride intermediate [3].

  • Amine Addition & Heating: Add the amine (1.0 equiv). Seal the vial and heat the reaction mixture in an oil bath at 80 °C for 12–24 hours. (Caution: Heating CH₂Cl₂ above its boiling point requires a pressure-rated sealed vial).Causality: Elevated temperatures provide the necessary activation energy for the hindered amine to attack the acyl fluoride.

  • Workup: Cool to room temperature, dilute with water, and extract three times with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography.

Experimental Workflow

Workflow Step1 1. Substrate Preparation Dissolve Acid + Amine in DMF/DCM Step2 2. Base Addition Add DIPEA (Cool to 0°C) Step1->Step2 Step3 3. Activation Add HATU or TFFH portionwise Step2->Step3 Step4 4. Coupling Reaction Stir at RT or 80°C (2-24 h) Step3->Step4 Step5 5. Quenching & Extraction Dilute with EtOAc, Wash with NaHCO3/Brine Step4->Step5 Step6 6. Purification Flash Chromatography / HPLC Step5->Step6

Standard workflow for coupling sterically hindered carboxylic acids.

References

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016, 14, 430-433. Royal Society of Chemistry. Available at:[Link]

Method

N-Boc-N-phenyl-anthranilic acid as a building block for heterocyclic synthesis

This guide details the strategic application of N-Boc-N-phenylanthranilic acid (CAS 669713-65-9), a specialized building block designed to overcome the "acridone trap" in heterocyclic chemistry. Executive Summary: The "A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of N-Boc-N-phenylanthranilic acid (CAS 669713-65-9), a specialized building block designed to overcome the "acridone trap" in heterocyclic chemistry.

Executive Summary: The "Acridone Trap"

N-Phenylanthranilic acid (Fenamic acid) is the classic precursor to acridones and acridines . However, its secondary amine is highly nucleophilic towards the ortho-carboxylic acid. Upon activation of the carboxyl group (e.g., with SOCl₂ or acid catalysts), the molecule spontaneously cyclizes to acridone, often precluding the formation of other desired derivatives like open-chain amides or alternative heterocycles.

The Solution: The N-Boc-N-phenylanthranilic acid building block "masks" this nucleophilicity. The tert-butoxycarbonyl (Boc) group serves three critical functions:

  • Steric & Electronic Shielding: Prevents premature intramolecular cyclization.

  • Chemo-differentiation: Allows activation of the carboxylic acid (to esters, amides, or aldehydes) without interference from the nitrogen.

  • Controlled Release: The protecting group is acid-labile, allowing cyclization to be triggered on demand after other structural modifications are complete.

Chemical Profile

PropertyData
IUPAC Name 2-[(tert-Butoxycarbonyl)(phenyl)amino]benzoic acid
CAS Number 669713-65-9
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Stable at RT; Hydrolyzes to acridone/fenamic acid in strong acid

Synthesis Protocol: Preparation of the Building Block

Note: While commercially available, in-house synthesis is often required for scale-up or derivative generation.

Step 1: Ullmann Coupling (Fenamic Acid Synthesis)

Reaction: 2-Chlorobenzoic acid + Aniline


 N-Phenylanthranilic acid
  • Reagents: 2-Chlorobenzoic acid (1.0 eq), Aniline (1.5 eq), K₂CO₃ (2.0 eq), Cu powder (0.05 eq), DMF.

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Heat to reflux (approx. 130°C) for 4 hours. The mixture will turn deep blue/green.

    • Workup: Pour into crushed ice/water. Acidify with HCl to pH 4.[1] Filter the precipitate.[2][3][4]

    • Purification: Dissolve in aqueous Na₂CO₃, boil with activated charcoal, filter, and re-precipitate with HCl.

    • Yield: Typically 80-90%.[2]

Step 2: N-Boc Protection (The Critical Step)

Challenge: The diphenylamine nitrogen is sterically hindered and electronically deactivated, making standard Boc-protection slow. Solution: DMAP catalysis is essential.

  • Reagents: N-Phenylanthranilic acid (1.0 eq), (Boc)₂O (1.5 eq), DMAP (0.1 eq), Et₃N (2.0 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the acid in anhydrous THF under nitrogen.

    • Add Et₃N and DMAP.

    • Add (Boc)₂O (dissolved in minimal THF) dropwise.

    • Reflux at 65°C for 12–24 hours. (Monitor by TLC; the starting material is highly fluorescent, the product is less so).

    • Workup: Concentrate solvent. Dilute with EtOAc. Wash with 1M citric acid (to remove DMAP/Et₃N), water, and brine.

    • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography due to the acidity of silica potentially cleaving the Boc group.

Strategic Applications & Protocols

Application A: Divergent Synthesis of N,N-Diphenylbenzamides

Objective: To attach a specific amine to the carboxyl group without forming acridone.

Mechanism: If you use unprotected N-phenylanthranilic acid with coupling agents (EDC/HATU), the amine competes with the internal nitrogen, often leading to a mixture of amide and acridone. The N-Boc group completely suppresses the internal attack.

Protocol:

  • Activation: Dissolve N-Boc-N-phenylanthranilic acid (1.0 eq) in DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.

  • Coupling: Add the target amine (R-NH₂, 1.1 eq). Stir at RT for 4–6 hours.[5]

  • Result: Formation of N-Boc-2-carbamoyl-diphenylamine .

  • Deprotection (Optional): Treat with TFA/DCM (1:4) at 0°C to yield the free amine-amide.

Application B: Controlled Synthesis of 9-Acridones

Objective: To synthesize acridones under mild conditions or after late-stage functionalization.

Protocol:

  • Precursor: Start with N-Boc-N-phenylanthranilic acid (or a derivative modified on the phenyl ring).

  • Cyclization: Dissolve in Polyphosphoric Acid (PPA) or H₂SO₄ .

  • Conditions: Heat to 100°C for 1 hour.

    • Note: The acid serves two roles: it first cleaves the Boc group (generating the free amine in situ) and then catalyzes the Friedel-Crafts acylation to close the ring.

  • Workup: Pour onto ice. The acridone precipitates as a yellow solid.[2]

Application C: Synthesis of 9-Chloroacridines (Drug Scaffolds)

Objective: To access the 9-chloroacridine core (common in antimalarials like Quinacrine) with high purity.

Protocol:

  • Reagents: N-Boc-N-phenylanthranilic acid, POCl₃.

  • Procedure: Reflux the Boc-protected acid in neat POCl₃ for 2 hours.

    • Mechanism:[6][1][7][8][9][10] POCl₃ acts as both reagent and solvent. It deprotects the Boc group, cyclizes the acid to acridone, and converts the ketone to the chloro-imine in one pot.

  • Advantage: Using the Boc-protected starter often yields a cleaner reaction profile if the starting material was purified via the Boc-crystallization step, avoiding tarry impurities common in crude fenamic acid cyclizations.

Visualizing the Strategy

The following diagram illustrates the "Fork in the Road" enabled by the Boc protection.

G cluster_legend Pathway Key Start N-Phenylanthranilic Acid (Fenamic Acid) Acridone Acridone (Thermodynamic Trap) Start->Acridone Activation (SOCl2/H+) Spontaneous Cyclization Boc_Protected N-Boc-N-Phenylanthranilic Acid (Stable Building Block) Start->Boc_Protected Boc2O, DMAP Protection Boc_Protected->Acridone H2SO4 / Heat (One-Pot) Amide Acyclic Amides (Drug Intermediates) Boc_Protected->Amide 1. HATU, R-NH2 2. Deprotection Ester Esters/Aldehydes Boc_Protected->Ester Esterification Func_Acridone Functionalized Acridones Amide->Func_Acridone PPA / Heat (Controlled Cyclization) key1 Red Path = Uncontrollable Cyclization key2 Blue/Green Path = Controlled Diversity

Figure 1: The Boc group prevents the spontaneous collapse to acridone, enabling access to acyclic amides and esters.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Boc Protection Steric hindrance of diphenylamine.Add DMAP (10 mol%) . Increase temperature to reflux. Ensure solvent is anhydrous.
Premature Deprotection Acidic workup or silica gel acidity.Use neutral alumina for chromatography or recrystallize. Avoid HCl in workup; use Citric Acid.
Incomplete Cyclization PPA is too viscous or old.Use fresh PPA with high P₂O₅ content. Increase temp to 120°C. Alternatively, use Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H).
Greenish Product (Acridone) Trace copper or oxidation impurities.[2]Recrystallize the N-phenylanthranilic acid precursor before Boc protection. Use charcoal.[2]

References

  • Ullmann Condensation (Synthesis of Precursor)

    • Title: Synthesis of N-Phenylanthranilic acid under Ullman conditions.
    • Source: ChemSpider SyntheticPages, 2021.[1]

  • Acridone Cyclization Mechanism

    • Title: Acridone (Organic Syntheses Procedure).[2][11]

    • Source: Organic Syntheses, Coll.[2][3] Vol. 2, p.15 (1943).

    • URL:[Link]

  • Boc Protection of Hindered Amines

    • Title: Efficient solventless technique for Boc-protection of hydrazines and amines (Discussion of DMAP role).
    • Source: Arkivoc, 2009.[6]

  • Commercial Availability & Properties

    • Title: N-BOC-N-PHENYLANTHRANILIC ACID | 669713-65-9.

    • Source: Sigma-Aldrich / MilliporeSigma.
  • Friedel-Crafts Cyclization Strategy

    • Title: A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation.[6][8]

    • Source: Arkivoc, 2025.[6][8]

    • URL:[Link]

Sources

Application

Application Note: Accelerated Synthesis of N-Heterocyclic Pharmacophores using Continuous Flow Reactors

Executive Summary The synthesis of nitrogen-containing heterocycles—specifically 1,2,3-triazoles and pyrazoles —constitutes a cornerstone of modern medicinal chemistry. These motifs are ubiquitous in FDA-approved therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of nitrogen-containing heterocycles—specifically 1,2,3-triazoles and pyrazoles —constitutes a cornerstone of modern medicinal chemistry. These motifs are ubiquitous in FDA-approved therapeutics, acting as bioisosteres, rigid linkers, or pharmacophores. However, traditional batch synthesis of these compounds often involves handling hazardous precursors (organic azides, hydrazines) and requires long reaction times or harsh reflux conditions.

This Application Note details the transition from batch to Continuous Flow Chemistry . By utilizing micro-reactors and packed-bed columns, researchers can achieve superior heat transfer, enhanced safety profiles through minimal active volumes, and rapid kinetic data acquisition.

Key Benefits[1][2][3][4][5]
  • Safety: In-situ generation and consumption of energetic intermediates (azides/diazo compounds).[1][2]

  • Speed: Superheating solvents above boiling points accelerates reaction kinetics (Arrhenius effect).

  • Scalability: Linear scale-up by extending run times rather than increasing vessel size.[3]

Theoretical Foundation & Mechanism

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of 1,4-disubstituted 1,2,3-triazoles via CuAAC is the premier example of "Click Chemistry."[4] In flow, this reaction benefits significantly from heterogeneous catalysis .[5] Using a Copper-on-Charcoal (Cu/C) packed bed reactor eliminates the need for post-reaction metal scavenging, a critical requirement in GMP environments.

Pyrazole Condensation

Pyrazoles are typically synthesized by condensing 1,3-dicarbonyls with hydrazines.[6] In batch, this is often exothermic and prone to impurity formation. Flow chemistry allows for precise stoichiometry control and immediate quenching, favoring the formation of the desired regioisomer.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for a modular synthesis rig designed for these applications.

FlowSynthesisWorkflow cluster_reaction High Pressure Zone ReagentA Reagent A (Pump A) Mixer T-Mixer (High Turbulence) ReagentA->Mixer ReagentB Reagent B (Pump B) ReagentB->Mixer Reactor Reactor Coil / Packed Bed (Heated Zone) Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (BPR) Reactor->BPR Crude Product Analysis Inline Analysis (IR / UV-Vis) BPR->Analysis Collection Product Collection Analysis->Collection

Figure 1: Generalized schematic of a continuous flow synthesis rig. The Back Pressure Regulator (BPR) maintains system pressure, allowing solvents to be superheated beyond their atmospheric boiling points.

Protocol A: Heterogeneous CuAAC Synthesis of 1,2,3-Triazoles

This protocol utilizes a packed-bed reactor containing Copper-on-Charcoal (Cu/C), enabling a catalyst-free product stream.

Equipment & Reagents
  • Flow System: Dual-pump module (e.g., Vapourtec E-Series or Syrris Asia).

  • Reactor: Stainless steel column (4.6 mm ID x 100 mm) packed with Cu/C catalyst.[4]

  • Reagents:

    • Solution A: Benzyl Azide (0.5 M in DCM). Note: See safety warning below.

    • Solution B: Phenylacetylene (0.5 M in DCM).

  • Solvent: Dichloromethane (DCM).

Safety Warning: Organic Azides

CRITICAL: Low molecular weight organic azides are potential explosives. In flow, the active volume is small (< 5 mL), significantly reducing risk. However, ensure the total number of carbon atoms vs. nitrogen atoms follows the rule:


.
Step-by-Step Methodology
  • Reactor Preparation:

    • Pack the column with approx. 1.5 g of Cu/C catalyst.

    • Install 100 psi (7 bar) Back Pressure Regulator (BPR).

    • Flush the system with pure DCM at 1.0 mL/min for 20 minutes to settle the packed bed.

  • Parameter Configuration:

    • Temperature: Set column heater to 100 °C .

    • Pressure: System pressure must be > 5 bar to prevent DCM boiling.

    • Flow Rate: Set Pump A and Pump B to 0.25 mL/min each (Total flow = 0.5 mL/min).

  • Reaction Execution:

    • Prime pumps with Solution A and B.

    • Switch valves to inject reagents into the T-mixer.

    • The combined stream passes through the heated Cu/C column.

    • Residence Time: Approximately 4–5 minutes (depending on column void volume).

  • Work-up:

    • Collect the output stream.

    • Evaporate solvent in vacuo.

    • Recrystallize from Ethanol if necessary (often not required due to high conversion).

Expected Results & Validation
  • Conversion: >98% (Monitor via LC-MS).

  • Yield: >95% isolated.[2][4][7]

  • Purity: High purity due to the absence of homogeneous copper residues.

Protocol B: High-Temperature Pyrazole Synthesis

This protocol demonstrates the advantage of "superheating" solvents in flow to accelerate condensation reactions that are sluggish in batch.

Equipment & Reagents
  • Reactor: PFA or Stainless Steel Coil Reactor (10 mL volume).

  • Reagents:

    • Solution A: 1,3-Diketo compound (e.g., Acetylacetone, 1.0 M in Ethanol).

    • Solution B: Methylhydrazine (1.2 M in Ethanol).

  • System Pressure: 250 psi (17 bar).

Step-by-Step Methodology
  • System Setup:

    • Install the 10 mL coil reactor.

    • Apply a 250 psi BPR. This allows Ethanol to be heated to 140 °C without boiling.

  • Execution:

    • Temperature: Set reactor to 140 °C.

    • Flow Rate: Set Pump A and Pump B to 1.0 mL/min each (Total flow = 2.0 mL/min).

    • Residence Time:

      
      .
      
  • Optimization Logic (Self-Validating):

    • Collect a 1 mL aliquot at steady state (after 2 reactor volumes / 10 mins).

    • Analyze via TLC or HPLC.

    • If starting material remains: Decrease flow rate to 1.0 mL/min total (increase

      
       to 10 mins).
      
    • If by-products form: Decrease Temperature to 120 °C.

Data Comparison: Batch vs. Flow[4][7][9]

The following table summarizes the efficiency gains observed when transitioning these protocols from batch to continuous flow.

ParameterBatch Synthesis (Traditional)Continuous Flow (Optimized)Impact
Reaction Time 12 – 24 Hours5 – 10 Minutes>100x Faster
Temperature Reflux (80°C for EtOH)Superheated (140°C)Kinetic Boost
Azide Safety High Risk (Accumulation)Low Risk (In-situ/Small Vol)Enhanced Safety
Work-up Extraction + Column Chrom.Evaporation + Recryst.Green Chemistry

Troubleshooting & Optimization Guide

Common issues in flow chemistry involve clogging (precipitation) or dispersion. Use the following logic tree to resolve issues.

Troubleshooting Start Issue Detected CheckPressure Is System Pressure Rising? Start->CheckPressure Clogging Precipitation / Clogging CheckPressure->Clogging Yes CheckConv Is Conversion Low? CheckPressure->CheckConv No SolventChange Action: Add Co-solvent (e.g., DMF or Water) Clogging->SolventChange TempIncrease Action: Increase Temp (+10°C increments) CheckConv->TempIncrease Kinetically Limited FlowDecrease Action: Decrease Flow Rate (Increase Residence Time) CheckConv->FlowDecrease Time Limited

Figure 2: Decision tree for troubleshooting common flow chemistry anomalies.

References

  • Gutmann, B., et al. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.[8][9][10] Angewandte Chemie International Edition.

  • Mandler, M. D., et al. (2016). A Practical Flow Synthesis of 1,2,3-Triazoles. RSC Advances.[7]

  • FDA Guidance. (2019). Quality Considerations for Continuous Manufacturing. U.S. Food and Drug Administration.[5]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.[9] Beilstein Journal of Organic Chemistry.

  • Kappe, C. O. (2013). Process Intensification in Flow: Novel Process Windows. Chemical Engineering & Technology.

Sources

Method

Application Note: Protecting Group Strategies for Multi-Step Synthesis Involving Anthranilic Acids

Abstract & Strategic Overview Anthranilic acid (2-aminobenzoic acid) presents a unique "ortho-effect" challenge in multi-step synthesis. Unlike para- or meta- isomers, the proximity of the nucleophilic amine and the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Anthranilic acid (2-aminobenzoic acid) presents a unique "ortho-effect" challenge in multi-step synthesis. Unlike para- or meta- isomers, the proximity of the nucleophilic amine and the electrophilic carboxyl group creates a high propensity for intramolecular cyclization. While this is advantageous for synthesizing heterocycles (quinazolines, benzodiazepines), it poses a significant hurdle when constructing linear backbones or peptide mimetics.

This guide details high-fidelity protocols for protecting these functional groups. It distinguishes between Linear Retention Strategies (preventing cyclization) and Cyclic Activation Strategies (leveraging isatoic anhydrides as "masked" protecting groups).

Strategic Decision Matrix

The following decision tree outlines the optimal protection strategy based on your downstream synthetic targets.

AnthranilicStrategy Start Starting Material: Anthranilic Acid Target Target Structure? Start->Target Linear Linear Polyamide / Peptide Mimetic Target->Linear Prevent Cyclization Hetero Heterocycle (Quinazolinone/Benzodiazepine) Target->Hetero Promote Cyclization NBoc Strategy A: N-Boc + Free COOH (Base Stable) Linear->NBoc If Basic Workup Fmoc Strategy B: N-Fmoc + Ester (Acid Stable) Linear->Fmoc If Acidic Workup Isatoic Strategy C: Isatoic Anhydride (Simultaneous N/O Activation) Hetero->Isatoic Nucleophilic Opening Benzox Strategy D: Benzoxazinone Formation (Dynamic Protection) Hetero->Benzox Electrophilic Condensation

Figure 1: Strategic decision tree for anthranilic acid protection based on target architecture.

Comparative Analysis of Protecting Groups

The amphoteric nature of anthranilic acid requires orthogonal protection. The table below summarizes the stability profiles specifically regarding the ortho-substitution sterics.

Protecting GroupInstallation MethodStabilityPrimary Risk
N-Boc Boc₂O / NaOH (aq)Base, NucleophilesSlow reaction due to steric hindrance; Isocyanate formation.
N-Fmoc Fmoc-OSu / NaHCO₃AcidBase sensitivity (Piperidine); Solubility of free acid.
Methyl Ester MeI / K₂CO₃Acid (mild), OxidizersSaponification may degrade sensitive amides; Cyclization.
Isatoic Anhydride Triphosgene / THFReactive Intermediate Hydrolysis by moisture; Thermal instability >250°C.

Detailed Experimental Protocols

Protocol A: N-Boc Protection (Phase-Transfer Optimized)

Rationale: Standard procedures using Boc₂O often fail or proceed slowly because the zwitterionic anthranilic acid is poorly soluble in organic solvents, while the carboxylate salt is insoluble in pure organics. This protocol uses a biphasic system to ensure rapid reaction.

Reagents:

  • Anthranilic acid (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • NaOH (2.5 eq, 1M aqueous solution)

  • 1,4-Dioxane (Solvent)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve anthranilic acid in 1M NaOH/dioxane (1:1 v/v). The solution should be homogenous.

  • Addition: Cool the mixture to 0°C. Add Boc₂O dropwise (dissolved in a minimal amount of dioxane if solid).

  • Reaction: Remove the ice bath and stir at room temperature.

    • Checkpoint: Monitor by TLC (UV detection, ninhydrin is often faint for aromatic amines). Reaction typically completes in 4–6 hours.

  • Workup (Critical):

    • Evaporate dioxane under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Wash with diethyl ether (2x) to remove unreacted Boc₂O and non-acidic impurities.

    • Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M Citric Acid (avoid strong mineral acids like HCl to prevent Boc cleavage).

    • Extract the precipitate with Ethyl Acetate (3x).

  • Isolation: Dry combined organics over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Methyl Ester Formation (The "Clean" MeI Route)

Rationale: Fischer esterification (MeOH/H₂SO₄) is harsh and can degrade N-protecting groups. The Iodomethane/Carbonate route is milder and avoids equilibrium issues.

Reagents:

  • N-Protected Anthranilic Acid (or bare acid) (1.0 eq)

  • Iodomethane (MeI) (1.2 eq) (Caution: Carcinogen/Neurotoxin)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)

  • DMF (Dry)[2]

Step-by-Step:

  • Setup: Flame-dry a flask and purge with Nitrogen. Add the acid and anhydrous K₂CO₃ to dry DMF (0.5 M concentration).

  • Addition: Add MeI via syringe.

    • Safety: Perform strictly in a fume hood.[2] MeI is highly volatile and toxic.[2]

  • Reaction: Stir at Room Temperature for 2–3 hours.

    • Mechanism:[2][3][4][5][6] S_N2 attack of the carboxylate on the methyl iodide.

  • Workup:

    • Pour the reaction mixture into ice-cold water (precipitates the ester).

    • Filter the solid or extract with Diethyl Ether.

    • Wash organic layer with water (3x) to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Isatoic Anhydride Formation (The "Masked" Strategy)

Rationale: Instead of protecting the amine and acid separately, isatoic anhydride "protects" both by locking them into a cyclic carbamate. This ring is stable to many conditions but can be selectively opened by nucleophiles (amines/alcohols) to yield ortho-functionalized benzamides.

Reagents:

  • Anthranilic Acid (1.0 eq)[1]

  • Triphosgene (0.35 eq) (Safer solid alternative to Phosgene gas)

  • THF (Dry) or Dioxane

  • Triethylamine (Optional, catalytic)[7]

Step-by-Step:

  • Preparation: Dissolve anthranilic acid in dry THF under Nitrogen.

  • Addition: Add Triphosgene (solid) in one portion.

    • Note: Triphosgene decomposes to generate 3 equivalents of phosgene in situ.

  • Reflux: Heat the mixture to reflux (60–65°C) for 2–4 hours.

    • Observation: The reaction will evolve HCl gas. Ensure proper venting through a scrubber (NaOH trap).

  • Completion: The solution usually clears, followed by precipitation of the anhydride upon cooling.

  • Isolation:

    • Cool to 0°C.[8][9]

    • Filter the white precipitate.

    • Wash with cold dry ether.

    • Storage: Store in a desiccator. Hydrolyzes slowly in moist air to revert to anthranilic acid.

Mechanism & Visualization: The Isatoic Pathway

The power of the isatoic anhydride strategy lies in its ring-opening versatility. It acts as an activated ester and a protected amine simultaneously.

IsatoicMechanism Anth Anthranilic Acid Isatoic Isatoic Anhydride (Cyclic Protection) Anth->Isatoic Cyclization (-HCl) Tri Triphosgene (THF, Reflux) Product Ortho-Amino Benzamide/Ester Isatoic->Product Ring Opening CO2 Byproduct: CO2 (Gas) Isatoic->CO2 Nu Nucleophile (R-NH2 or R-OH)

Figure 2: Synthesis and ring-opening utility of isatoic anhydride.

Troubleshooting & Pitfalls

The Benzoxazinone Trap

Problem: When activating an N-acyl anthranilic acid (e.g., N-Acetyl anthranilic acid) with a coupling reagent (EDC/HATU) or acid chloride to form an amide, the reaction often yields a 3,1-benzoxazin-4-one instead of the desired linear product. Cause: The carbonyl oxygen of the N-acyl group is positioned perfectly to attack the activated carboxyl group (5-exo-trig cyclization). Solution:

  • Use N-Boc or N-Fmoc (carbamates), which are less nucleophilic at the carbonyl oxygen than amides.

  • Use Isatoic Anhydride (Protocol C) to form the amide bond first, releasing the free amine only after the amide is established.

Fmoc Solubility

Problem: Fmoc-Anthranilic acid is often insoluble in DCM or Toluene. Solution: Use polar aprotic solvents like DMF or NMP for coupling reactions. Ensure the base used for deprotection (piperidine) is washed away thoroughly, as residual base will form a salt with the free acid, complicating extraction.

References

  • Org. Synth. 1955, 35, 45. Isatoic Anhydride Synthesis Protocol.Link

  • Journal of Organic Chemistry. Reactions of Isatoic Anhydride with Nucleophiles.Link

  • Sigma-Aldrich Application Note. N-Boc Protection Strategies for Poorly Soluble Amines.Link

  • Organic Chemistry Portal. Methylation of Carboxylic Acids using MeI/Base.Link

  • National Institutes of Health (PMC). Anthranilic Acid Derivatives in Drug Discovery.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic Acid

Introduction: The Stability-Purity Trade-off Welcome to the technical guide for handling 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (also known as N-Boc-N-phenylanthranilic acid). As researchers, we often treat Bo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability-Purity Trade-off

Welcome to the technical guide for handling 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (also known as N-Boc-N-phenylanthranilic acid).

As researchers, we often treat Boc protection as routine.[1] However, this specific molecule presents a unique "steric vs. electronic" conflict.[1] The ortho-carboxylic acid creates steric crowding around the nitrogen, while the electron-withdrawing nature of the benzoic acid moiety destabilizes the Boc group slightly more than in aliphatic amines.

The Core Challenge: You must purify an acidic molecule containing an acid-labile protecting group. Your purification strategy must balance pH control (to prevent deprotection) with solubility manipulation (to remove the starting N-phenylanthranilic acid).[1]

Module 1: The "Golden" Protocol (Modified Acid-Base Extraction)

Status: Primary Recommendation Objective: Removal of neutral impurities (excess Boc anhydride, catalyst ligands) without degrading the Boc group.[1]

Unlike standard amino acids, you cannot use strong mineral acids (HCl) indiscriminately here.[1] The tert-butyl carbamate moiety is susceptible to cleavage in low pH aqueous environments, especially if exothermic.

Step-by-Step Methodology
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc offers better phase separation with mild aqueous buffers.[1]

  • The "Cold" Wash: Cool the organic phase to 0–5°C.

  • Base Extraction (Targeting the Acid):

    • Extract the organic layer with 0.5 M Na₂CO₃ (cold).[1]

    • Mechanism:[1][2][3][4] The carboxylic acid deprotonates (forming the carboxylate salt) and moves to the aqueous layer.

    • Fate of Impurities: Excess Boc₂O (neutral) and non-acidic byproducts remain in the organic layer.[1] Discard the organic layer only after verifying the product is in the aqueous phase.

  • The Critical Acidification (Precipitation):

    • Add fresh EtOAc to the aqueous layer containing your product.

    • Crucial Step: Slowly acidify the biphasic mixture using 10% Citric Acid or 0.5 M KHSO₄ under vigorous stirring.

    • Target pH: Adjust to pH 3.5–4.[1]0. Do not go below pH 3. [1]

    • Why? Citric acid acts as a buffer, preventing local "hotspots" of high acidity that stripping the Boc group.[1]

  • Recovery: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo at <40°C .

Workflow Visualization

AcidBaseWorkup Crude Crude Reaction Mixture (Product + Boc2O + Impurities) Dissolve Dissolve in EtOAc Cool to 0°C Crude->Dissolve Extract Extract with 0.5M Na2CO3 Dissolve->Extract OrgLayer1 Organic Layer (Contains Excess Boc2O, Neutrals) Extract->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Na-Salt) Extract->AqLayer1 Keep Acidify Add fresh EtOAc Acidify with Citric Acid to pH 4 AqLayer1->Acidify OrgLayer2 Organic Layer (Contains Purified Product) Acidify->OrgLayer2 Keep AqLayer2 Aqueous Layer (Waste Salts) Acidify->AqLayer2 Discard Final Dry (Na2SO4) & Evaporate <40°C Yields: Viscous Oil/Solid OrgLayer2->Final

Figure 1: Modified acid-base extraction logic designed to protect the acid-labile Boc group while removing neutral contaminants.

Module 2: Crystallization & Trituration

Status: Secondary Recommendation (Polishing) Objective: Removing unreacted N-phenylanthranilic acid (Starting Material).

If the acid-base workup leaves traces of the starting amine (which is also acidic and extracts with the product), you must exploit the lipophilic shift caused by the Boc group.[1] The Boc-protected molecule is significantly more soluble in non-polar solvents than the starting material.

Solvent Systems[1][3][5][6][7][8][9][10]
MethodSolvent SystemMechanismTarget Impurity
Trituration Hexane / PentaneWash-out : Impurities dissolve; Product remains solid (or vice versa depending on form).Removes excess Boc₂O (if acid-base step skipped).
Recrystallization EtOAc / Hexane (1:[1]4)Solubility Differential : Dissolve in hot EtOAc, add Hexane until turbid.Removes starting N-phenylanthranilic acid.
Precipitation DCM / Petroleum EtherAnti-solvent : Dissolve in minimal DCM, drip into stirring Pet Ether.[1]Removes trace tars/polymers.

Troubleshooting the "Oiling Out" Phenomenon: Boc-protected amino benzoates often form viscous oils instead of crystals.

  • The Fix: Dissolve the oil in a minimal amount of Diethyl Ether. Add a seed crystal (if available) or scratch the glass.[1] Slowly add Pentane at -20°C.

Module 3: Chromatography (The "Last Resort")

Status: Use only if purity <95% Objective: High-resolution separation.

Running carboxylic acids on silica gel often results in "streaking" or "tailing" due to the interaction between the acid and the silanols on the silica surface.

Optimized Mobile Phase
  • Base Solvent: Hexane : Ethyl Acetate (Gradient 90:10 → 60:40).[1]

  • The Modifier (Critical): Add 0.5% to 1.0% Acetic Acid to the mobile phase.[1]

    • Why? The acetic acid keeps the benzoic acid protonated, preventing it from sticking to the silica and ensuring a tight band.[1]

  • Loading: Dissolve the crude in a minimum volume of DCM. Do not use Methanol for loading, as it broadens the band immediately.[1]

Troubleshooting & FAQs

Q1: My product turned into a black tar during evaporation. What happened?

Diagnosis: Thermal Decomposition. Explanation: N-phenylanthranilic acid derivatives are prone to decarboxylation at high temperatures. Furthermore, if trace acid (HCl) remained from the workup, heating it stripped the Boc group, leading to polymerization of the resulting aniline.[1] Solution:

  • Never heat the water bath above 40°C .

  • Ensure the organic layer is neutralized (wash with brine) before evaporation.[1]

Q2: I see a new spot on TLC that moves slower than my product. Is it the de-Boc compound?

Diagnosis: Likely yes. Explanation: The de-protected amine (N-phenylanthranilic acid) is more polar than the N-Boc product and will have a lower Rf value in Hex/EtOAc systems. Verification: Stain the TLC with Ninhydrin .[1]

  • N-Boc product: No color (or faint upon strong heating).

  • Free amine (De-Boc): Distinct color change (often yellow/orange for secondary arylamines).[1]

Q3: Can I use TFA/DCM to purify via Reverse Phase HPLC?

Diagnosis: High Risk. Explanation: TFA (Trifluoroacetic acid) is the standard reagent for removing Boc groups.[1] Using 0.1% TFA in HPLC is risky. Solution: Use Ammonium Acetate (10mM) or Formic Acid (0.1%) as the buffer instead of TFA.[1] Keep fraction collection cold and lyophilize immediately; do not rotovap with heat.

Decision Tree: Choosing Your Purification Path

DecisionTree Start Crude Material Check Check TLC/NMR Start->Check Q1 Contains excess Boc Anhydride? Check->Q1 Sol1 Module 1: Acid-Base Extraction Q1->Sol1 Yes Q2 Contains Starting Material (Amine)? Q1->Q2 No Sol1->Q2 Sol2 Module 2: Recrystallization (EtOAc/Hexane) Q2->Sol2 Yes Q3 Complex Mixture (Tars/Unknowns)? Q2->Q3 No Sol3 Module 3: Column Chromatography (+1% AcOH) Q3->Sol3 Yes Final Final Product Store at -20°C Q3->Final No (Pure)

Figure 2: Strategic decision tree for selecting the appropriate purification method based on impurity profile.

References

  • Organic Syntheses, Coll.[1] Vol. 2, p. 135. Preparation of N-Phenylanthranilic acid (Precursor context). [Link]

  • Ragnarsson, U., et al. "tert-Butoxycarbonyl-L-Proline."[1] Organic Syntheses, Coll.[1][5][6][7] Vol. 6, p. 203 (1988).[1] (Foundational protocol for Boc-amino acid workup avoiding strong acids). [Link]

  • Gaehde, S. A., & Matsueda, G. R. (1981). "Synthesis of N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid..."[1][8] International Journal of Peptide and Protein Research.[8] (Demonstrates stability of N-Boc-N-aryl systems). [Link]

Sources

Optimization

Optimizing Boc deprotection to prevent unwanted side products

Technical Support & Troubleshooting Guide Current Status: Operational Lead Scientist: Senior Application Specialist Subject: Minimizing Side Reactions During Acidolytic Cleavage of tert-Butyloxycarbonyl (Boc) Groups Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Current Status: Operational Lead Scientist: Senior Application Specialist Subject: Minimizing Side Reactions During Acidolytic Cleavage of tert-Butyloxycarbonyl (Boc) Groups

Introduction: The Philosophy of Cation Management

Welcome to the optimization center. If you are here, you likely aren't struggling with removing the Boc group itself—acid hydrolysis is efficient. You are likely struggling with what happens next .

The central challenge in Boc deprotection is not the cleavage, but the fate of the generated tert-butyl cation (


-Bu

)
.[1] In an ideal system, this electrophile degrades into isobutylene gas. In a real-world peptide or complex organic molecule, this cation acts as a "rogue agent," alkylating electron-rich nucleophiles (Tryptophan indoles, Methionine sulfurs, Tyrosine phenols).

This guide shifts your focus from "how to deprotect" to "how to scavenge."

Module 1: The Scavenger Clinic

Target Issue: Alkylation of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).

When TFA cleaves the Boc group, the resulting


-Bu

cation seeks electrons. Without a sacrificial nucleophile (scavenger), it will permanently attach to your peptide, typically resulting in a mass shift of +56 Da (mono-alkylation).
The Mechanism of Failure (and Success)

The following diagram illustrates the kinetic competition between your product and the scavenger for the reactive cation.

BocScavenging Start Boc-Protected Substrate Inter Intermediate: [NH2-R] + [t-Bu+] Start->Inter Protonation Acid Acid (TFA) Iso Isobutylene Gas (HARMLESS) Inter->Iso Elimination Alkylated Alkylated Product (+56 Da Side Product) Inter->Alkylated No Scavenger (Attack on Trp/Met) Scavenged Scavenger-tBu Adduct (Sacrificial Waste) Inter->Scavenged + Scavenger (Silane/Thiol)

Figure 1: The kinetic competition between side-product formation and successful scavenging.

Scavenger Selection Matrix

Do not use a "one size fits all" cocktail. Tailor your scavenger to your sequence.

ScavengerRoleBest ForRisk/Note
Triisopropylsilane (TIS) Highly effective hydride donor; quenches cations.[2]General use; Trp protection.[2]Expensive; non-odorous alternative to thiols.
1,2-Ethanedithiol (EDT) Potent nucleophile; prevents oxidation.Trp, Met, Cys .Extremely malodorous . Toxic. Essential for Met.
Water Hydrolysis facilitator; suppresses polymerization.General use (always include 2-5%).Can hydrolyze sensitive esters if concentration is too high.
Thioanisole "Soft" nucleophile; accelerates acidolysis.Met, Cys.[3]Avoid with Trp (can mediate indole alkylation).
Phenol Traps

-Bu cations.
Tyr, Trp protection.[4]Solid; requires dissolution.
Protocol A: The "Universal" Cocktail (Reagent K Equivalent)

Use this for complex peptides containing Trp, Met, or Cys.

  • Preparation: In a fume hood, prepare the cleavage cocktail:

    • TFA: 82.5%

    • Phenol: 5% (w/v)

    • Water: 5%

    • Thioanisole: 5%

    • EDT: 2.5%

  • Execution: Add 10 mL of cocktail per gram of resin/substrate.

  • Reaction: Shake at room temperature for 2–3 hours.

  • Precipitation: Filter resin, concentrate filtrate (do not dry completely), and precipitate into cold diethyl ether .

  • Wash: Centrifuge and wash pellet 3x with cold ether to remove the scavengers (which now carry the

    
    -Bu groups).
    
Module 2: The Sensitive Substrate Suite

Target Issue: Substrate degradation due to high acidity (e.g., DNA conjugates, acid-labile esters, glycosylated peptides).

If your molecule cannot survive 95% TFA, you must switch mechanisms. We utilize Lewis Acids to selectively coordinate and cleave the Boc carbamate without subjecting the molecule to a harsh protic environment.

Decision Logic for Reagent Selection

ReagentSelection Start Start: Boc Deprotection Sensitive Is the substrate acid-sensitive? Start->Sensitive YesSensitive YES Sensitive->YesSensitive NoSensitive NO Sensitive->NoSensitive ZnBr2 Use ZnBr2 / DCM (Selective for 2° amines) YesSensitive->ZnBr2 Secondary Amines TMSOTf Use TMSOTf / Lutidine (Anhydrous 'Hard Acid') YesSensitive->TMSOTf Stubborn/ Anhydrous Standard Use TFA / Scavengers (Standard Protocol) NoSensitive->Standard

Figure 2: Workflow for selecting the appropriate deprotection reagent based on substrate stability.

Protocol B: Mild Selective Deprotection (ZnBr

)

Based on Nigam et al. (1989) and Wu et al. (2000). This method selectively removes N-Boc from secondary amines while leaving primary N-Boc and internal esters intact.

  • Setup: Dissolve Boc-substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Reagent: Add Zinc Bromide (ZnBr

    
    )  (5.0 equiv).
    
    • Note: ZnBr

      
       is hygroscopic; handle under nitrogen/argon.
      
  • Reaction: Stir at room temperature for 4–24 hours.

    • Monitoring: TLC will show the disappearance of the non-polar Boc spot.

  • Workup: Add water to quench. Extract with DCM.[2] The Boc group is removed, but acid-sensitive moieties (like tert-butyl esters) often remain intact due to the mild Lewis acidity compared to Brønsted acids.

Module 3: Troubleshooting & FAQs

Q1: My mass spec shows a "M + 56" peak pattern. What is this? A: This is the classic signature of tert-butylation . The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Bu cation attacked a Tryptophan or Tyrosine residue.
  • Fix: You cannot easily reverse this. You must re-synthesize.

  • Prevention: Switch to Protocol A (Reagent K). Ensure the volume of scavenger solution is at least 10-15% of the total reaction volume.

Q2: I see a "M + 16" peak. Is this a side reaction? A: Yes, this is Methionine Oxidation (Met


 Met-Sulfoxide).
  • Cause: Presence of reactive oxygen species during cleavage or workup.

  • Fix: Ensure EDT or Thioanisole is present in the cocktail. These act as reducing agents. Perform the cleavage under a nitrogen blanket.

Q3: Can I deprotect Boc in the presence of a benzyl ester? A: Yes, but TFA can slowly cleave benzyl esters.

  • Recommendation: Use 4M HCl in Dioxane .[4][5][6][7] It is often more selective for Boc over benzyl esters than TFA. Alternatively, use the TMSOTf protocol (0°C), which is highly selective for carbamates.

Q4: My peptide contains Asp-Gly and I see a "M - 18" peak. A: This is Aspartimide formation . While more common in Fmoc base treatments, it can occur in acidic conditions if the sequence is prone to cyclization.

  • Fix: Keep the temperature strictly at 0°C–RT. Do not heat. Avoid strong mineral acids if possible.

References
  • Lundt, B. F., et al. (1978). "Selective removal of protecting groups in peptide synthesis." International Journal of Peptide and Protein Research.

  • Nigam, S. C., et al. (1989). "Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent."[8][9] Synthetic Communications.

  • Wu, Y. Q., et al. (2000). "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride."[8] Tetrahedron Letters.

  • Kiso, Y., et al. (1980). "Thioanisole-mediated acidolysis of protecting groups in peptide synthesis." Chemical and Pharmaceutical Bulletin.

  • Schnölzer, M., et al. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research.

Sources

Troubleshooting

Overcoming steric hindrance in reactions with N-substituted anthranilic acids

Status: Online Agent: Senior Application Scientist Ticket Focus: Overcoming Steric Hindrance & Ortho-Effects System Overview Welcome to the technical support hub for N-substituted anthranilic acids . If you are experienc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Focus: Overcoming Steric Hindrance & Ortho-Effects

System Overview

Welcome to the technical support hub for N-substituted anthranilic acids . If you are experiencing low yields, incomplete cyclization, or "tarring" during reactions with these substrates, you are likely battling the "Ortho-Effect."

The steric bulk of an N-substituent (e.g., N-phenyl, N-methyl) forces the adjacent carboxylic acid out of planarity with the aromatic ring. This misalignment disrupts orbital overlap required for activation and nucleophilic attack. This guide provides engineered workarounds to bypass these thermodynamic and kinetic barriers.

Troubleshooting Module 1: Amide Coupling Failures

User Ticket:

"I am trying to couple N-phenylanthranilic acid with a primary amine using EDC/NHS or HATU, but I'm getting <10% yield. The starting material remains unreacted. Why?"

Diagnosis: Standard coupling reagents (carbodiimides, uronium salts) rely on the formation of an active ester. In N-substituted anthranilic acids, the bulky N-group creates a "steric wall" that blocks the approach of the incoming amine nucleophile. Furthermore, the internal hydrogen bond (if H is present on N) or electronic repulsion (if N is fully substituted) deactivates the carbonyl carbon.

The Solution: The Benzoxazinone "Gateway" Do not attempt direct coupling. Instead, convert the anthranilic acid into a 4H-3,1-benzoxazin-4-one . This intermediate serves two functions:

  • Locks Conformation: It ties the carboxylic acid and the amine into a planar, cyclic structure, removing the entropic penalty.

  • Activates Carbonyl: The cyclic ester (lactone) is highly reactive toward nucleophiles.

Protocol: Benzoxazinone-Mediated Coupling

Applicable for: Creating amides or precursors for quinazolinones.

Reagents:

  • N-Substituted Anthranilic Acid (1.0 equiv)[1]

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.1 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Activation: Dissolve the anthranilic acid in dry DCM at 0°C.

  • Cyclization: Add the base followed slowly by the acyl chloride.

  • Reflux: Allow to warm to RT, then reflux for 2–4 hours. Monitor TLC for the disappearance of the acid.

    • Checkpoint: The product (Benzoxazinone) is usually a solid that precipitates or can be crystallized.

  • Coupling: Redissolve the isolated benzoxazinone in Ethanol or Acetic Acid. Add the target amine (1.1 equiv) and reflux.

  • Result: The amine attacks the lactone ring, opening it to form the desired diamide (or cyclizing further to a quinazolinone depending on conditions).

Data Comparison: Coupling Strategies

StrategyYield (Steric Substrates)Reaction TimePrimary Risk
Direct (EDC/HATU) < 15%24–48 hrsNo reaction; racemization (if chiral)
Acid Chloride (SOCl₂) 40–60%4–6 hrsPolymerization; harsh HCl byproduct
Benzoxazinone Route 85–95% 3–5 hrsRequires 2 steps (but faster overall)
Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct pathway based on steric hindrance.

AmideCouplingLogic Start Substrate: N-Substituted Anthranilic Acid Check Check N-Substituent Bulk Start->Check Small Small (e.g., N-Methyl) Minimal Twist Check->Small Low Sterics Large Large (e.g., N-Phenyl, N-Boc) Significant Steric Clash Check->Large High Sterics Direct Direct Coupling (HATU/EDC) Small->Direct Large->Direct Not Recommended RouteB Benzoxazinone Route (Cyclic Activation) Large->RouteB Fail Low Yield / No Reaction Direct->Fail amine Add Target Amine RouteB->amine Product High Yield Amide/Quinazolinone amine->Product

Figure 1: Decision tree for overcoming steric hindrance in amide coupling. Note the critical diversion to the Benzoxazinone route for bulky N-substituents.

Troubleshooting Module 2: Quinazolinone Cyclization

User Ticket:

"I have the diamide intermediate, but the final ring closure to the quinazolinone won't happen. Refluxing in ethanol isn't working."

Diagnosis: The final dehydration step to close the pyrimidine ring requires a specific rotation of the amide bond. With N-substituted anthranilic acids, this rotation is energetically unfavorable due to the clash between the N-substituent and the newly formed amide chain. Thermal energy in ethanol (78°C) is often insufficient to cross this rotational barrier.

The Solution: Microwave-Assisted SbCl₃ Catalysis Antimony trichloride (SbCl₃) acts as a Lewis acid to activate the amide carbonyl, while microwave irradiation provides the rapid, localized heating required to overcome the rotational barrier.

Protocol: Solvent-Free SbCl₃ Cyclization

Reference: Solvent-free synthesis of quinazolin-4(3H)-ones [Source 1.6]

Reagents:

  • Anthranilic Amide Intermediate (1.0 mmol)

  • SbCl₃ (Catalytic, 5–10 mol%)

  • Microwave Reactor (e.g., CEM or Biotage)

Step-by-Step:

  • Prepare: Mix the diamide and SbCl₃ in a microwave-safe vial. No solvent is required (solvent-free).[1]

  • Irradiate: Set the microwave to 130°C for 5–10 minutes (Power: ~200W).

  • Workup: Cool to RT. Add water to the solid residue. The Lewis acid breaks down/dissolves, and the product precipitates.

  • Purification: Filter the solid and recrystallize from Ethanol/Water.

Troubleshooting Module 3: Acridone Synthesis (Intramolecular)

User Ticket:

"I'm attempting a Friedel-Crafts cyclization of N-phenylanthranilic acid to acridone using Polyphosphoric Acid (PPA). The mixture turned into a black tar and I can't stir it."

Diagnosis: PPA is notoriously viscous and difficult to handle. For N-substituted substrates, the high temperatures (140°C+) required to lower PPA viscosity often lead to oxidation of the nitrogen or sulfonylation side reactions, resulting in "tar."

The Solution: Eaton's Reagent Switch to Eaton's Reagent (7.7 wt% Phosphorus Pentoxide in Methanesulfonic Acid). It mimics the dehydrating power of PPA but has significantly lower viscosity and operates at lower temperatures.

Protocol: Eaton's Reagent Cyclization

Reference: Eaton's Reagent in Organic Synthesis [Source 1.12, 1.14]

Reagents:

  • N-Phenylanthranilic Acid derivative (1.0 equiv)

  • Eaton's Reagent (Commercial or prepared: 1:10 w/w P₂O₅ in MeSO₃H)[2]

Step-by-Step:

  • Setup: Place the substrate in a round-bottom flask under Nitrogen.

  • Addition: Add Eaton's Reagent (approx. 3–5 mL per gram of substrate).

  • Reaction: Heat to 80°C (vs. 140°C for PPA). Stirring will be easy due to low viscosity.

  • Monitor: Check TLC after 1 hour.

  • Quench: Pour the reaction mixture slowly into ice water with vigorous stirring.

  • Isolation: Neutralize with Sodium Carbonate (if necessary) or simply filter the precipitated acridone.

Data Comparison: Cyclization Media

ParameterPolyphosphoric Acid (PPA)Eaton's Reagent
Viscosity Extremely High (Honey-like)Low (Mobile liquid)
Reaction Temp 120–160°C60–90°C
Workup Difficult (Hydrolysis exotherm)Easy (Ice water pour)
Yield (Acridones) 40–60% (Tar common)75–90%
Mechanism Visualization: Benzoxazinone Activation

This diagram details why the benzoxazinone intermediate succeeds where direct coupling fails.

BenzoxazinoneMechanism Substrate N-Subst. Anthranilic Acid (Twisted/Deactivated) Intermediate Benzoxazinone Ring (Planar & Activated) Substrate->Intermediate Cyclodehydration AcCl + Acyl Chloride AcCl->Intermediate Transition Ring Opening (Relief of Strain) Intermediate->Transition Nucleophilic Attack Nucleophile Incoming Amine (R-NH2) Nucleophile->Transition Final Final Product (Quinazolinone/Amide) Transition->Final Rearrangement

Figure 2: Mechanistic pathway showing the planarization and activation of the anthranilic acid via the benzoxazinone intermediate.

References
  • National Institutes of Health (NIH). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Available at: [Link]

  • NISCPR. Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolinones. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Control for N-Boc-N-phenyl-anthranilic acid

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Minimizing impurities and optimizing yield for sterically hindered fenamic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Minimizing impurities and optimizing yield for sterically hindered fenamic acid derivatives. Assigned Specialist: Senior Application Scientist.

Executive Summary

The synthesis of N-Boc-N-phenyl-anthranilic acid presents a unique "push-pull" challenge. You are constructing a sterically crowded scaffold (diphenylamine core) while managing two competing functionalities: a weak nucleophile (the secondary amine) and an acidic proton (the carboxylic acid).

The primary sources of impurities in this workflow are:

  • Ullmann/Goldberg Step: Residual copper species and homocoupling byproducts.

  • Boc-Protection Step: Competitive formation of mixed anhydrides (O-Boc), unreacted starting material due to steric hindrance, and thermal decarboxylation.

This guide provides modular troubleshooting protocols to isolate and eliminate these impurities.

Module 1: The Core Scaffold (Ullmann Condensation)

Objective: Synthesis of N-phenylanthranilic acid (Fenamic Acid) via modified Goldberg reaction.

The Chemistry

The reaction involves the copper-catalyzed coupling of 2-chlorobenzoic acid with aniline.[1] Unlike standard Buchwald-Hartwig couplings, this reaction relies on the "Goldberg" conditions using a copper source (Cu, CuI, or


) and a base (

).
Critical Control Points & Impurity Management
Impurity / IssueCauseTroubleshooting Protocol
Residual Copper (Green/Blue tint) Inefficient chelation during workup.Protocol A (EDTA Wash): Do not rely solely on acid precipitation. After the reaction, dilute with water and add

(0.1 M) before acidification. This sequesters Cu ions better than simple filtration.
Diphenylamine (Decarboxylation) Reaction temperature

or prolonged reflux.
Control: Maintain temperature between

. Use DMF as solvent (bp

) but monitor internal temp. Do not overheat.
Unreacted 2-Chlorobenzoic Acid Catalyst deactivation or insufficient base.Optimization: Ensure

is finely ground (increase surface area). Add a catalytic amount of TEBA (Triethylbenzylammonium chloride) as a phase transfer catalyst to improve solubility of the carbonate.
Step-by-Step Protocol (Optimized)
  • Charge: 2-Chlorobenzoic acid (1.0 eq), Aniline (1.5 eq),

    
     (2.5 eq), Cu powder (0.1 eq), and DMF (5 vol).
    
  • Reaction: Heat to

    
     for 4–6 hours. Monitor by HPLC.
    
  • Workup: Cool to RT. Pour into water. Add activated charcoal (to absorb colloidal Cu) and filter through Celite.

  • Isolation: Acidify filtrate with HCl to pH 3–4. The product precipitates.[2][3]

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid to remove trace aniline.

Module 2: The N-Boc Protection (The Steric Challenge)

Objective: Installing the tert-butoxycarbonyl group on a hindered secondary amine.

The Mechanism & Challenge

The secondary amine in N-phenylanthranilic acid is extremely hindered by the ortho-carboxylic acid and the N-phenyl ring. Standard conditions (Boc anhydride + TEA) will fail or yield <10%. You must use a hyper-nucleophilic catalyst (DMAP) or a strong base (NaHMDS/LiHMDS).

Visualization: Impurity Pathways

BocPathways Start N-phenylanthranilic acid Target N-Boc-N-phenyl- anthranilic acid (Target) Start->Target Path A: N-Acylation (Kinetic Control) Impurity1 Mixed Anhydride (O-Boc + N-Boc) Start->Impurity1 Path B: Carboxyl Activation Impurity2 N-Boc-Diphenylamine (Decarboxylated) Start->Impurity2 Path C: Thermal (-CO2) Boc2O Boc2O + DMAP Impurity1->Target Hydrolysis (Workup) Impurity3 Isatoic Anhydride deriv. Impurity1->Impurity3 Cyclization

Figure 1: Reaction pathways during Boc-protection. Path A is desired. Path B leads to mixed anhydrides which must be hydrolyzed back to the acid. Path C is irreversible.

Troubleshooting the Boc Step

Scenario 1: Low Conversion (<30%)

  • Diagnosis: The amine is too hindered.

  • Solution: Use DMAP (4-Dimethylaminopyridine) .

    • Why? DMAP attacks

      
       to form an N-acylpyridinium salt, which is exponentially more electrophilic than 
      
      
      
      alone.
    • Protocol Adjustment: Use 2.0–3.0 eq of

      
       and 0.2–0.5 eq of DMAP in Acetonitrile or THF. Reflux may be required (
      
      
      
      ).

Scenario 2: Formation of Mixed Anhydrides (O-Boc)

  • Diagnosis: The carboxylic acid is reacting with

    
    .
    
  • Solution: This is often unavoidable but reversible.

    • Fix: During the workup, ensure a basic hydrolysis step (treat with NaOH 1N for 30 mins) before final acidification. This cleaves the unstable ester/anhydride (O-Boc) while leaving the stable carbamate (N-Boc) intact.

Scenario 3: "Sticky" Impurities (Ureas)

  • Diagnosis: Moisture in the solvent.

    
     hydrolyzes to t-butanol and 
    
    
    
    .[4] If high temps are used, isocyanates can form (rare for secondary amines but possible).
  • Solution: Use anhydrous THF.

Module 3: Purification & Isolation Strategy

The final product is an acid. This property is your greatest asset for purification.

The "Acid-Base Switch" Protocol

This method eliminates neutral impurities (unreacted aniline, decarboxylated diphenylamine, N-Boc-diphenylamine) without column chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .

  • Basic Extraction: Extract the organic layer with sat.

    
     (aq)  (3x).
    
    • Chemistry: The Target (N-Boc acid) moves to the aqueous layer (as the carboxylate salt).

    • Rejection: Neutral impurities (N-Boc-diphenylamine, unreacted aniline) stay in the Ethyl Acetate layer. Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl or citric acid to pH 3–4.

    • Note: Do not use strong conc. HCl, as it may remove the Boc group (Boc is acid-labile).

  • Extraction: Extract the cloudy aqueous mixture back into fresh Ethyl Acetate.

  • Drying: Dry over

    
     and concentrate.
    
Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Purity or Yield Check1 Is the impurity Acidic or Neutral? Problem->Check1 BranchNeutral Neutral (e.g., Diphenylamine) Check1->BranchNeutral BranchAcidic Acidic (e.g., Unreacted Start Material) Check1->BranchAcidic Action1 Perform NaHCO3 Extraction. Discard Organic Layer. BranchNeutral->Action1 Action2 Check Reaction Conversion. If Start Material remains -> Increase DMAP/Temp. BranchAcidic->Action2

Figure 2: Decision matrix for purification based on impurity nature.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA to purify the product? A: Absolutely not. TFA (Trifluoroacetic acid) is the standard reagent for removing Boc groups. Exposure to TFA will destroy your target molecule immediately. Use weak acids like Citric Acid or dilute HCl for workups.

Q2: Why is my product turning green/blue upon standing? A: This indicates residual Copper from the Ullmann step. Copper can chelate to the anthranilic acid moiety.

  • Fix: Re-dissolve in EtOAc and wash with a 5% EDTA or Ammonia solution until the aqueous layer is no longer blue.

Q3: The reaction mixture solidified during the Boc protection. What happened? A: High concentrations of the intermediate salt or the product can precipitate. Add more solvent (THF or MeCN). Ensure vigorous stirring. If using neat conditions, ensure temperature is above the melting point of the mixture but below


.

Q4: Can I protect the acid as a methyl ester first? A: Yes, and this is often preferred.

  • Esterify N-phenylanthranilic acid (

    
    ).
    
  • Boc-protect the amine (easier without the free acid interfering).[5]

  • Saponify the ester (LiOH/THF/Water).

  • Trade-off: This adds two extra synthetic steps but generally yields higher purity.

References

  • Ullmann Condensation (Goldberg Conditions)

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research.
    • Source:

  • Boc Protection Mechanism & DMAP Catalysis

    • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.
    • Source: [J. Org.[6] Chem.]([Link])

  • Purification of Fenamic Acids

    • Use of acid-base extraction for anthranilic acid derivatives is a standard organic technique found in: Vogel's Textbook of Practical Organic Chemistry.
    • General Reference:

  • Impurities in Peptide/Amine Protection

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
    • Source:

Sources

Troubleshooting

Column chromatography conditions for purifying 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid

Topic: Column Chromatography Conditions for 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid Ticket ID: PUR-BOC-DPA-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary Purifying 2-(te...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Conditions for 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid Ticket ID: PUR-BOC-DPA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Purifying 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid presents a specific "push-pull" challenge in chromatography. You are dealing with a molecule that contains a highly lipophilic, sterically hindered region (the N-Boc-N-Phenyl group) and a polar, ionizable region (the carboxylic acid).[1]

Standard neutral silica conditions often fail because the carboxylic acid interacts strongly with silanol groups (


), causing peak tailing (streaking) that masks impurities.[1] Conversely, overly aggressive acidic modifiers risk cleaving the acid-labile Boc group.[1]

This guide provides a validated protocol to balance resolution with stability.

Module 1: The Chemistry of Separation

The Challenge: The "Sticky" Acid

Silica gel is slightly acidic (


).[1] However, free carboxylic acids (

) will partially ionize or form strong hydrogen bonds with the silica surface.[1]
  • Symptom: The product elutes as a broad smear rather than a tight band.

  • Risk: This smear often co-elutes with non-polar impurities (like excess Boc anhydride) at the front and polar impurities (like de-protected starting material) at the tail.[1]

The Solution: Acid Suppression

You must lower the pH of the mobile phase just enough to keep the carboxylic acid protonated (


) and prevent it from binding to silica, without being strong enough to remove the Boc group.[1]
Interaction Diagram

The following diagram illustrates the interaction mechanism and the corrective action required.

ChromatographyMechanism Silica Silica Surface (Si-OH) Interaction H-Bonding/Ionization (Tailing/Streaking) Silica->Interaction Binds to Target Target Molecule (R-COOH) Target->Interaction Result Suppressed Ionization (Sharp Peak) Target->Result Elutes Freely Modifier Modifier: 1% Acetic Acid Modifier->Interaction Blocks Modifier->Result Enables

Figure 1: Mechanism of acid suppression to prevent peak tailing on silica gel.

Module 2: Optimized Experimental Protocols

Protocol A: Standard Normal Phase (Flash Chromatography)

Recommended for crude mixtures >500 mg.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate + 1% Acetic Acid .[1]

ParameterConditionRationale
Solvent A Hexanes (or Heptane) + 0.5% Acetic AcidNon-polar carrier.[1]
Solvent B Ethyl Acetate + 0.5% Acetic AcidPolar eluent.[1]
Gradient 0% to 30% B over 15 CV (Column Volumes)The N-Boc and N-Phenyl groups make this molecule very lipophilic.[1] It usually elutes early (10-20% EtOAc).[1]
Loading Solid Load (Recommended) Dissolve in minimal DCM, adsorb onto silica, evaporate dryness.[1] Prevents solvent effects from broadening the band.[1]
Detection UV 254 nmThe diphenylamine core is highly UV active.[1]

Critical Note on Acetic Acid: Do NOT exceed 1% Acetic Acid.[1] While Boc is generally stable to acetic acid at room temperature, higher concentrations or prolonged exposure during rotary evaporation can induce slow deprotection [1].[1]

Protocol B: Reverse Phase (C18)

Recommended for high-purity requirements or difficult separations.[1]

If the normal phase separation fails to remove the starting material (N-phenylanthranilic acid), switch to C18.

Stationary Phase: C18 (Octadecyl-silica).[1] Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid .[1]

ParameterConditionRationale
Solvent A Water + 0.1% Formic AcidWeak acid maintains protonation without risking Boc cleavage.[1]
Solvent B Acetonitrile + 0.1% Formic AcidStrong eluent.[1]
Gradient 50% to 100% BThe molecule is very hydrophobic.[1] It will stick tightly to C18 and require high organic content to elute.[1]

Module 3: Troubleshooting & FAQs

Ticket #1: "My product is decomposing on the rotovap after the column."

Diagnosis: Acid Concentration.[1][2] Even weak acids like acetic acid concentrate as the solvent evaporates.[1] If you heat the flask to 40-50°C while concentrating a solution containing acetic acid, you risk removing the Boc group [2].[1]

Resolution:

  • Azeotrope: Add Toluene or Heptane to your combined fractions before evaporation.[1] These form azeotropes with acetic acid and help remove it at lower temperatures.[1]

  • Cold Bath: Do not heat the water bath above 30°C.

  • Lyophilization: If using Protocol B (Water/ACN), freeze-dry the fractions rather than using a rotovap.

Ticket #2: "I see two spots on TLC that merge on the column."

Diagnosis: Rotamerism vs. Impurity. Tertiary carbamates (N-Boc-N-Phenyl) often exhibit rotamers (restricted rotation around the N-C=O bond) visible in NMR.[1] On TLC, this can sometimes look like a figure-8 or two very close spots.[1]

Verification Test:

  • Run a 2D TLC (Run the plate, rotate 90 degrees, run again).

  • If the two spots appear on the diagonal, they are the same compound equilibrating.[1]

  • If they separate off-diagonal, they are impurities (likely unreacted N-phenylanthranilic acid).[1]

Ticket #3: "The starting material (N-phenylanthranilic acid) co-elutes."

Diagnosis: Polarity Similarity.[1] The starting material is also an acid.[1] The only difference is the Boc group (Lipophilic) vs. the free N-H (H-bond donor).[1]

Resolution: Switch to Dichloromethane (DCM) / Methanol (98:2) + 0.5% AcOH.[1] DCM solubilizes the Boc-protected product much better than the starting material, often improving separation efficiency compared to Hex/EtOAc.[1]

Module 4: Decision Logic for Purification

Use this workflow to determine the exact steps for your specific crude mixture.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Check Solubility in Hex/EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble/Oily SolubilityCheck->Insoluble LoadType1 Liquid Load (Inject directly) Soluble->LoadType1 LoadType2 Solid Load (Adsorb on Silica/Celite) Insoluble->LoadType2 ColumnChoice Select Solvent System LoadType1->ColumnChoice LoadType2->ColumnChoice SystemA Hex/EtOAc + 1% AcOH (Standard) ColumnChoice->SystemA SystemB DCM/MeOH + 0.5% AcOH (If SM co-elutes) ColumnChoice->SystemB

Figure 2: Decision tree for selecting loading method and solvent system.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Confirming stability of t-Butyl carbamates to weak acids vs. cleavage in strong anhydrous acids).

  • ResearchGate Forum Discussion. (2012). Stability of N-BOC-group during RP-chromatography. (Field reports confirming 0.1% TFA can degrade Boc during concentration, recommending Acetic Acid or Formic Acid alternatives).[1]

  • Org. Synth. (1939).[1] N-Phenylanthranilic Acid.[1][4] Coll. Vol. 2, p. 15. (Reference for the properties of the parent scaffold).

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of N-Boc-N-phenyl-anthranilic acid

High-Resolution H NMR Characterization Guide: N-Boc-N-phenyl-anthranilic Acid vs. Unprotected Precursors Executive Summary N-phenylanthranilic acid (fenamic acid) is a privileged structural motif that serves as the core...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution H NMR Characterization Guide: N-Boc-N-phenyl-anthranilic Acid vs. Unprotected Precursors

Executive Summary

N-phenylanthranilic acid (fenamic acid) is a privileged structural motif that serves as the core scaffold for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and membrane transport modulators[1]. During the multi-step synthesis of complex fenamic acid derivatives, the secondary amine is frequently protected using a tert-butyloxycarbonyl (Boc) group. While this protection strategy is chemically robust, it introduces significant analytical bottlenecks during structural verification via


H Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the NMR performance and spectral clarity of N-Boc-N-phenyl-anthranilic acid against its unprotected precursor. We provide field-proven, self-validating methodologies to overcome the characterization challenges caused by carbamate rotamers and solvent-induced shifts.

The Mechanistic Challenge: Carbamate Rotamers

The fundamental difference in NMR performance between unprotected N-phenylanthranilic acid and its N-Boc derivative lies in the rotational freedom around the C–N bond.

In the unprotected molecule , the secondary amine (N–H) allows for rapid rotation around the N–Aryl bonds on the NMR timescale. This rapid conformational averaging yields sharp, well-defined resonance signals at room temperature[2].

Conversely, the introduction of the Boc group creates a sterically congested tertiary carbamate. The delocalization of the nitrogen lone pair into the carbamate carbonyl creates a partial double-bond character (N=C). Coupled with the extreme steric hindrance from the ortho-carboxylic acid and the N-phenyl ring, the energy barrier to rotation (


) becomes highly restricted. At standard probe temperatures (298 K), the molecule exists as a mixture of slowly interconverting conformational isomers (rotamers)[3]. This phenomenon manifests as severe peak broadening and signal duplication—most notably splitting the 9-proton tert-butyl signal into two distinct singlets and convoluting the aromatic region, which can easily be misidentified as chemical impurities.

Comparative H NMR Data Analysis

To illustrate the impact of Boc protection and solvent selection, the quantitative


H NMR profiles are summarized below. The choice of solvent heavily influences the chemical shifts and the resolution of the active protons[4].
CompoundSolventTemp (K)NH / N-Boc RegionAromatic Region (

ppm)
Carboxylic Acid (

ppm)
N-Phenylanthranilic Acid DMSO-

2989.68 (s, 1H, NH)6.79 – 7.95 (Sharp multiplets)12.89 (br s, 1H)
N-Boc-N-phenylanthranilic Acid CDCl

298~1.35, 1.45 (2 × s, 9H, t-Bu)6.90 – 8.10 (Broad/Overlapping)~10.5 (br s, 1H)
N-Boc-N-phenylanthranilic Acid DMSO-

350~1.40 (s, 9H, t-Bu coalesced)6.85 – 8.00 (Sharp, resolved)Exchange broadened

Note: The exact shifts for the Boc derivative are representative of typical N-aryl carbamates, illustrating the diagnostic peak duplication at room temperature compared to the sharp signals of the unprotected fenamic acid core[2][3].

Experimental Methodologies: Resolving Rotamers

When comparing product performance, proving that duplicated peaks belong to rotamers—rather than chemical impurities or diastereomers—is critical for regulatory and publication standards[3]. Below are two self-validating workflows to achieve this.

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Causality & Self-Validation Principle: Heating resolves rotamers by providing the thermal energy required to overcome the rotational barrier, forcing fast exchange on the NMR timescale. Cooling back to the baseline temperature validates that the spectral changes were due to physical conformation, not chemical degradation (e.g., thermal deprotection of the Boc group).

  • Sample Preparation: Dissolve 15–20 mg of the N-Boc-N-phenyl-anthranilic acid in 0.6 mL of DMSO-

    
    .
    Expert Insight: DMSO-
    
    
    
    is selected over CDCl
    
    
    because its high boiling point (189 °C) safely accommodates the elevated temperatures required to reach the coalescence point without boiling the solvent or losing the lock signal[4].
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 298 K. Identify the duplicated tert-butyl singlets.
    
  • Thermal Ramping: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K, 350 K).

  • Equilibration & Tuning: At each temperature step, allow 5 to 10 minutes for thermal equilibration. Re-tune and re-shim the probe to maintain line sharpness.

  • Coalescence Observation: Acquire a spectrum at each step. Observe the duplicated tert-butyl signals broadening, merging, and finally sharpening into a single singlet at the coalescence temperature (

    
    ).
    
  • Integrity Verification (Critical): Return the probe to 298 K, allow for equilibration, and re-acquire the spectrum. The spectrum must perfectly match the baseline acquisition from Step 2. If new peaks appear, thermal degradation has occurred.

Protocol B: 1D EXSY (Exchange Spectroscopy) at Room Temperature

Causality & Self-Validation Principle: If the molecule is thermally sensitive, VT-NMR may degrade it. 1D EXSY selectively irradiates one rotameric peak; if the peaks are in chemical exchange, the magnetization transfers to the other rotamer, proving they are conformers of the same molecule rather than static impurities[3].

  • Sample Preparation: Dissolve the sample in CDCl

    
     or DMSO-
    
    
    
    at 298 K.
  • Target Identification: Identify the two suspected rotameric peaks (e.g., the two tert-butyl singlets at ~1.35 and 1.45 ppm).

  • Selective Irradiation: Set up a 1D NOESY/EXSY experiment. Selectively invert (irradiate) the downfield tert-butyl peak.

  • Mixing Time Optimization: Set the mixing time (

    
    ) to approximately 300–500 ms to allow sufficient time for chemical exchange to occur.
    
  • Data Interpretation: Process the spectrum. The irradiated peak will appear as a strong negative signal. If the upfield tert-butyl peak appears with the same phase (negative), it confirms chemical exchange (rotamers). If it does not appear, the peaks belong to non-equilibrating species[3].

Analytical Workflow Visualization

NMR_Workflow N1 Acquire 1H NMR at 298K (CDCl3 or DMSO-d6) N2 Observe Broadened or Duplicated Peaks? N1->N2 N3 Standard Analysis (Unprotected Amine) N2->N3 No N4 Suspect N-Boc Rotamers N2->N4 Yes N5 Perform VT-NMR (Heat to 350K+ in DMSO-d6) N4->N5 N6 Perform 1D EXSY/NOE at 298K N4->N6 N7 Signals Coalesce / Show Exchange: Rotamers Confirmed N5->N7 N6->N7 Exchange Cross-Peaks

Fig 1: Diagnostic workflow for resolving N-Boc rotamers in NMR spectroscopy.

References

  • [5] Williams, R. E., et al. (2003). 1H-Nuclear magnetic resonance pattern recognition studies with N-phenylanthranilic acid in the rat: time- and dose-related metabolic effects. Biomarkers, 8(6), 472-490. Available at:[Link]

  • [1] Asian Journal of Chemistry. (2024). Synthesis and Characterization of N-Phenylanthranilic Acid Derivatives. Available at:[Link]

  • [4] Ai, et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments. Pharmaceutical Fronts. Available at:[Link]

  • [3] Hu, H., et al. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5198–5202. Available at:[Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Analysis of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic Acid

Executive Summary 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid is a critical intermediate in the synthesis of acridones and quinazoline-based pharmacophores. Its analysis presents a specific challenge: the thermal a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid is a critical intermediate in the synthesis of acridones and quinazoline-based pharmacophores. Its analysis presents a specific challenge: the thermal and acidic lability of the tert-butoxycarbonyl (Boc) protecting group .

This guide compares the efficacy of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Verdict: ESI-LCMS (Negative Mode) is the superior method for intact quantification. GC-MS is contraindicated due to thermal degradation in the injector port. APCI is viable but requires strict temperature control to prevent in-source fragmentation.[1]

Part 1: Chemical Context & Structural Challenges

To analyze this molecule, one must understand its dual-nature reactivity during ionization:

  • The Acidic Moiety: The benzoic acid group (

    
    ) ionizes readily in Negative Mode  (
    
    
    
    ).
  • The Labile Protection: The Boc group is susceptible to thermal elimination (generating isobutene and

    
    ) and acid-catalyzed hydrolysis .
    
Structural Specifications
  • Formula:

    
    
    
  • Exact Mass: 313.13 Da

  • Key Vulnerability: The

    
     carbamate linkage cleaves at temperatures 
    
    
    
    or in the presence of strong acids (e.g., TFA).

Part 2: Comparative Methodological Analysis

The following table contrasts the performance of the primary analytical alternatives.

Table 1: Performance Comparison of Ionization Interfaces
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chem. Ion.) GC-MS (Electron Impact)
Suitability High (Recommended) MediumLow (Not Recommended)
Primary Ion

or


or Fragment

(Fragment)
Thermal Stress Low (Ambient to moderate)High (Vaporizer

)
Extreme (Injector

)
In-Source Frag. Minimal (Tunable)Moderate to HighTotal Degradation
Sensitivity Excellent (Polar acid group)GoodPoor for intact molecule
Key Risk Adduct formation (

)
Thermal elimination of BocFalse identification as deprotected amine
Detailed Analysis of Alternatives
1. The Gold Standard: ESI-LCMS

ESI provides a "soft" ionization environment.[2] By operating in Negative Ion Mode , researchers can exploit the carboxylic acid moiety to generate a stable


 ion at m/z 312.1 .
  • Why it wins: It avoids the thermal energy required to vaporize the sample, preserving the Boc group.

  • Caveat: In Positive Mode, the Boc group reduces the basicity of the amine, making protonation less efficient than in the deprotected species. Sodium adducts (

    
    , m/z 336.1) are common.[3][4]
    
2. The Alternative: APCI

APCI requires the solvent and analyte to be vaporized in a heated nebulizer (typically 300–500°C).[2]

  • The Failure Mode: This heat often triggers the McLafferty-like rearrangement , causing the loss of isobutene (

    
    , 56 Da) before the detector. The spectrum often mimics the deprotected species.
    
3. The "False Negative" Trap: GC-MS

Standard GC-MS uses a heated injector port.

  • The Outcome: The molecule undergoes rapid thermal pyrolysis. The resulting chromatogram will show a peak for N-phenylanthranilic acid (the deprotected form), leading to erroneous claims that the synthesis failed or the Boc group was lost during storage.

Part 3: Fragmentation Pathways (Mechanistic)

Understanding the fragmentation is essential for validating the identity of the compound in MS/MS experiments.

Primary Fragmentation (Positive Mode ESI)
  • Precursor:

    
    
    
  • Neutral Loss 1 (Isobutene): The tert-butyl group eliminates as isobutene gas (56 Da).

    • 
       (Carbamic acid intermediate)
      
  • Neutral Loss 2 (CO2): The unstable carbamic acid spontaneously loses

    
     (44 Da).
    
    • 
       (Protonated N-phenylanthranilic acid)
      
  • Cyclization (Diagnostic): The resulting amine can attack the carboxylic acid to form an acridone-like fragment (Loss of

    
    , 18 Da).
    
Visualization of Fragmentation

The following diagram illustrates the specific mass transitions.

FragmentationPathway Parent Parent Ion [M+H]+ = 314.1 (Intact Boc) Inter Intermediate [M+H - C4H8]+ m/z = 258.1 Parent->Inter Loss of Isobutene (-56 Da) Core Deprotected Core [N-phenylanthranilic acid+H]+ m/z = 214.1 Inter->Core Loss of CO2 (-44 Da) Cyclic Cyclized Fragment [Acridone core]+ m/z = 196.1 Core->Cyclic Loss of H2O (-18 Da)

Figure 1: Step-wise fragmentation pathway of the Boc-protected precursor in Positive ESI mode.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to minimize in-source fragmentation while maximizing sensitivity.

System Suitability & Preparation[5]
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol (MeOH) to prevent transesterification artifacts.

  • Buffer: 5mM Ammonium Acetate. Avoid Trifluoroacetic Acid (TFA) as it promotes Boc deprotection. Use Formic Acid (0.1%) only if necessary for ionization.

LC-MS Parameters (Recommended)
ParameterSettingRationale
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Standard retention for hydrophobic aromatics.
Mobile Phase A Water + 5mM Ammonium AcetateNeutral pH preserves Boc stability.
Mobile Phase B AcetonitrilePromotes desolvation.
Ionization ESI Negative (Priority)Exploits -COOH acidity; minimizes fragmentation.
Gas Temp < 300°CPrevents thermal degradation of Boc.
Fragmentor Low (80-100 V)"Soft" entry to quadrupole to keep parent intact.
Step-by-Step Workflow

Workflow cluster_mode Mode Selection Start Sample Dissolution Solvent: MeCN (No Acid) Check Check pH Ensure pH > 4.0 Start->Check Inject Direct Infusion / LC Flow: 0.3 mL/min Check->Inject Pos Positive Mode (+) Target: [M+H]+ 314.1 Risk: High Fragmentation Inject->Pos Neg Negative Mode (-) Target: [M-H]- 312.1 Benefit: High Stability Inject->Neg Analyze MS/MS Acquisition Collision Energy: 10-30 eV Pos->Analyze Neg->Analyze

Figure 2: Decision workflow for optimizing ionization parameters.

Part 5: Troubleshooting & Validation

Symptom: High abundance of m/z 214 (Positive Mode) or m/z 212 (Negative Mode).

  • Diagnosis: In-source fragmentation (ISF). The Boc group is falling off before the collision cell.

  • Solution:

    • Lower the Desolvation Temperature by 50°C.

    • Reduce the Cone Voltage/Fragmentor Voltage .

    • Check mobile phase for strong acid contamination (e.g., residual TFA from previous runs).

Symptom: Signal split between m/z 314 and m/z 336.

  • Diagnosis: Sodium adduction (

    
    ).
    
  • Solution: Switch to Negative Mode or add trace ammonium formate to force the protonated species (though Negative Mode remains superior).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Carbamates. National Institute of Standards and Technology. [Link]

  • Ramesh, V., et al. (2008). "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.[5] [Link]

  • Shimadzu Corporation. (2024). Interfaces for LC-MS: ESI vs APCI Selection Guide. Shimadzu Technical Notes. [Link]

  • Liu, C., et al. (2024).[6] "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 46(1).[6] [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: Comparison of ESI, APCI, and EI. Metware Biotechnology. [Link]

Sources

Validation

Reactivity comparison of N-Boc-N-phenyl-anthranilic acid with other benzoic acids

Introduction: Unraveling Reactivity in Substituted Benzoic Acids To the researcher in organic synthesis and drug development, understanding the reactivity of a molecule is paramount. It dictates reaction conditions, pred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling Reactivity in Substituted Benzoic Acids

To the researcher in organic synthesis and drug development, understanding the reactivity of a molecule is paramount. It dictates reaction conditions, predicts potential side products, and ultimately guides the path to the target compound. Benzoic acid and its derivatives are ubiquitous scaffolds, but their reactivity is not monolithic. The electronic and steric nature of substituents on the phenyl ring dramatically alters the behavior of the carboxylic acid moiety.

This guide provides an in-depth comparison of N-Boc-N-phenyl-anthranilic acid with other substituted benzoic acids. This particular molecule presents a fascinating case study where extreme steric hindrance at the ortho position competes with and often dominates the electronic effects that typically govern reactivity. We will dissect these competing factors, providing both a theoretical framework and supporting experimental designs to offer a comprehensive understanding for the practicing scientist. Anthranilic acid derivatives are crucial building blocks in medicinal chemistry, serving as precursors to a wide range of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[1][2][3][4] The N-Boc-N-phenyl derivative, while complex, is a relevant substrate for multi-step syntheses where precise control of reactivity is essential.

The Theoretical Framework: Electronic Effects vs. Steric Hindrance

The reactivity of a substituted benzoic acid is primarily governed by two factors: the electronic influence of the substituent and its spatial (steric) arrangement.

Electronic Effects: The Hammett Equation

For substituents at the meta and para positions, electronic effects can be quantitatively described by the Hammett equation.[5][6][7] This linear free-energy relationship provides a powerful tool for predicting how a substituent will influence reaction rates and equilibria compared to unsubstituted benzoic acid.[8][9]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), pull electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion, making the acid stronger (lower pKa) and the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles.[10][11][12]

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), push electron density toward the carboxyl group. This destabilizes the carboxylate anion, making the acid weaker (higher pKa) and the carbonyl carbon less electrophilic.[10][11][13]

G cluster_0 Electronic Effects on Benzoic Acid main Benzoic Acid (Baseline Reactivity) ewg EWG (-NO2, -Cl) • Inductive & Resonance Withdrawal • Stabilizes Anion • Increases Acidity (Lower pKa) • Enhances Carbonyl Electrophilicity main->ewg More Reactive (towards nucleophiles) edg EDG (-OCH3, -CH3) • Inductive & Resonance Donation • Destabilizes Anion • Decreases Acidity (Higher pKa) • Reduces Carbonyl Electrophilicity main->edg Less Reactive (towards nucleophiles)

Caption: Electronic influence of substituents on benzoic acid reactivity.

The Ortho Effect: When Sterics Reign Supreme

The Hammett equation deliberately excludes ortho substituents because their proximity to the reaction center introduces steric effects that disrupt the simple electronic correlation.[7] This phenomenon, known as the "ortho effect," can have profound and sometimes counterintuitive consequences.

For nearly all ortho-substituted benzoic acids, regardless of the substituent's electronic nature, the acidity is greater than that of benzoic acid itself.[14][15] The primary cause is Steric Inhibition of Resonance (SIR) .[16] A bulky ortho group forces the -COOH group to twist out of the plane of the benzene ring.[15][17][18] This physical distortion breaks the conjugation between the carboxyl group's π-system and the aromatic ring, which in unsubstituted benzoic acid is a destabilizing factor for the carboxylate anion. By preventing this resonance, the ortho substituent ensures the carboxylate anion is more stable, leading to increased acidity.[14][16]

N-Boc-N-phenyl-anthranilic acid, with its exceptionally bulky tert-butoxycarbonyl (Boc) and phenyl groups attached to the ortho nitrogen, is a prime example of a molecule dominated by the ortho effect.

G cluster_0 p-Nitrobenzoic Acid (Planar System) cluster_1 N-Boc-N-phenyl-anthranilic Acid (Steric Inhibition of Resonance) p_nitro p_nitro p_nitro_label COOH is coplanar with the ring. Resonance is active. ortho_sub ortho_sub ortho_label Bulky ortho group forces COOH out of the ring plane. Resonance is inhibited. G start 1. Prepare Stock Solutions react 2. Initiate Reactions (0.1 M Acid, 2 M MeOH, 0.02 M H₂SO₄) Add internal standard. Heat to 60°C. start->react sample 3. Aliquot Sampling (t = 0, 30, 60, 120, 240 min) Take 100 µL aliquots. react->sample quench 4. Quench & Workup Add aliquot to NaHCO₃(aq). Extract with Ethyl Acetate. Dry with MgSO₄. sample->quench analyze 5. GC/HPLC Analysis Quantify methyl ester product relative to internal standard. quench->analyze plot 6. Data Analysis Plot [Ester] vs. Time. Determine initial rates. analyze->plot

Sources

Comparative

X-ray crystallography of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid derivatives

Topic: Structural Characterization of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary & Scientific Context

The molecule 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid represents a critical class of N-protected fenamic acid derivatives. These compounds are structurally significant because they sit at the intersection of high steric hindrance and electronic competition.

Unlike the parent fenamic acid (N-phenylanthranilic acid), which often adopts a planar or quasi-planar conformation stabilized by an intramolecular


 hydrogen bond, the introduction of the tert-butoxycarbonyl (Boc) group eliminates the hydrogen donor. Furthermore, the bulky tert-butyl group introduces severe steric strain against the ortho-carboxylic acid, forcing the diphenylamine core into a highly twisted, "locked" conformation.

This guide compares the three primary methods for determining this conformation—X-ray Crystallography , Solution NMR , and DFT Calculations —and argues that X-ray crystallography is the requisite gold standard for this specific class of crowded intermediates.

Comparative Analysis: X-ray vs. NMR vs. DFT

For sterically crowded systems like N-Boc-fenamates, solution-state methods often fail to capture the true low-energy conformer due to dynamic averaging.

Table 1: Methodological Performance Matrix
FeatureX-ray Crystallography (Recommended)Solution NMR (

H/

C)
DFT Calculations (B3LYP)
Primary Output Absolute 3D configuration & packingConnectivity & dynamic topologyPredicted energy minima
Steric Insight Precise torsion angles (

)
Indirect (NOE signals)Theoretical (Gas phase)
Conformational State Static/Locked (Solid State)Averaged (Rotamers often blur)Idealized (0 K, no solvent)
H-Bonding Direct visualization of intermolecular dimersChemical shift perturbation (concentration dependent)Predicted
Sample Requirement Single Crystal (

mm)

5-10 mg dissolved
Computational Resources
Critical Limitation Crystal growth difficultyCannot resolve rapid rotameric exchangeRequires experimental validation
Why X-ray is Critical for this Molecule

In solution (NMR), the N-Boc group often rotates, causing signal broadening or doubling of peaks due to slow exchange on the NMR timescale (rotamers). This makes it impossible to definitively state the angle between the two phenyl rings. X-ray crystallography freezes this motion, revealing the steric lock —the specific angle the phenyl rings must adopt to accommodate the massive Boc group.

Experimental Protocol: Crystallization & Data Collection

The crystallization of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid is challenging due to its amphiphilic nature (lipophilic Boc/phenyl groups vs. hydrophilic carboxylic acid).

Phase 1: Synthesis & Purification
  • Pre-requisite: Ensure purity

    
     via HPLC. Impurities (especially unreacted fenamic acid) will poison the crystal lattice.
    
  • Method: Standard Ullmann coupling followed by Boc-protection using

    
     and DMAP in THF.
    
Phase 2: Crystal Growth (The "Antisolvent Layering" Method)

This molecule rarely crystallizes from evaporation alone due to "oiling out."

  • Dissolution: Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of a polar solvent. Dichloromethane (DCM) or Acetone are preferred.

  • Filtering: Pass through a 0.22

    
    m PTFE syringe filter into a narrow crystallization tube (NMR tube works well).
    
  • Layering: Carefully layer a non-polar antisolvent on top. Hexane or Pentane (1.0 mL) is ideal.

    • Technique: Tilt the tube and let the hexane slide down the side to create a distinct interface.

  • Incubation: Seal with Parafilm (poke 1 small hole to allow very slow evaporation). Store at

    
     in a vibration-free zone.
    
  • Observation: Interfacial mixing will occur over 48-72 hours. Look for prismatic blocks forming at the interface.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream). This is non-negotiable for Boc-derivatives; the tert-butyl group has high thermal motion and will appear disordered at room temperature.

  • Refinement Strategy:

    • The tert-butyl group often exhibits rotational disorder. You may need to model it over two positions using split-site refinement in SHELXL (using PART 1 and PART 2 commands).

    • Locate the carboxylic acid proton in the difference Fourier map (

      
      ) to confirm the formation of centrosymmetric acid dimers (typical for benzoic acids).
      

Visualizing the Structural Logic

The following diagrams illustrate the decision process and the specific steric pathway that necessitates X-ray analysis.

Diagram 1: Characterization Decision Logic

DecisionLogic Start Target: N-Boc-N-phenylanthranilic acid Q1 Is the structure planar? Start->Q1 NMR Method: Solution NMR Q1->NMR Initial Screen DFT Method: DFT (Gas Phase) Q1->DFT Prediction XRAY Method: X-ray Crystallography Q1->XRAY Gold Standard Result_NMR Result: Broad signals due to N-Boc rotameric exchange. Cannot determine twist angle. NMR->Result_NMR Result_NMR->XRAY Ambiguity Resolved by Result_DFT Result: Predicts twisted state, but requires validation. DFT->Result_DFT Result_DFT->XRAY Validated by Result_XRAY Result: Defines exact torsion angle. Confirms 'Steric Lock'. Identifies Acid Dimers. XRAY->Result_XRAY

Caption: Decision workflow highlighting why NMR ambiguity necessitates X-ray validation for N-Boc derivatives.

Diagram 2: Crystallization Workflow (Layering)

CrystalWorkflow Solvent 1. Dissolve in DCM (High Solubility) Filter 2. Syringe Filter (Remove Nuclei) Solvent->Filter Layer 3. Layer Hexane (Antisolvent) Filter->Layer Wait 4. Diffusion (4°C) 48-72 Hours Layer->Wait Harvest 5. Harvest Block Crystals (Mount @ 100K) Wait->Harvest

Caption: Step-by-step liquid-liquid diffusion protocol optimized for amphiphilic N-Boc aromatic acids.

Key Structural Parameters to Analyze

When you obtain the crystal structure, focus your analysis on these specific geometric parameters. These are the metrics that define the performance of the molecule in biological or synthetic contexts.

  • The Inter-Ring Twist Angle (

    
    ): 
    
    • Measure the torsion angle between the two phenyl rings.

    • Expectation: In unsubstituted fenamic acid, this is often

      
      40-70°. With the N-Boc group, steric clash with the ortho-carboxyl group often forces this closer to 90° (orthogonal)  to minimize repulsion.
      
  • The Carboxyl Dimer:

    • Check if the carboxylic acid forms a centrosymmetric dimer (

      
       motif). This is the standard packing motif for benzoic acids but can be disrupted if the Boc group is too bulky.
      
  • The Amide Resonance:

    • Measure the

      
       bond length.
      
    • Significance: A shorter

      
       bond indicates strong resonance delocalization, which contributes to the rigidity of the Boc group.
      

References

  • Structural Context of Fenamates: Dhanaraj, V. & Vijayan, M. (1988). Structure and interactions of anti-inflammatory fenamates. Acta Crystallographica Section B, 44(4), 406-412. (Provides the baseline structural data for the parent fenamic acid for comparison).

  • Comparison of NMR vs X-ray: Snyder, D. A., et al. (2005). Comparisons of NMR spectral quality and success in crystallization. Journal of the American Chemical Society, 127(47), 16505-16511. (Validates the complementary nature of the two techniques).

  • Crystallography Methodology (Refinement): Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. (The authoritative source for the refinement algorithms used in this protocol).

  • Steric Effects in N-Boc Derivatives: Connell, R. D., et al. (1990). Conformational analysis of N-Boc-protected amino acids. Journal of Organic Chemistry, 55(10), 3110-3117. (Foundational text on how the Boc group alters local geometry).

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic Acid

As a laboratory professional, ensuring the safe handling and disposal of complex organic intermediates is paramount to maintaining both operational integrity and environmental compliance. 2-(tert-Butoxycarbonyl-phenyl-am...

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional, ensuring the safe handling and disposal of complex organic intermediates is paramount to maintaining both operational integrity and environmental compliance. 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid (often referred to as N-Boc-N-phenylanthranilic acid) is a highly specialized protected amino acid derivative utilized in advanced organic synthesis and drug development.

This guide provides an authoritative, step-by-step operational and disposal plan. We move beyond basic safety data to explain the chemical causality behind these protocols, ensuring your laboratory operates with a self-validating safety system.

Physicochemical Properties & Hazard Profile

Before executing any disposal protocol, it is critical to understand the material's physical and hazard characteristics. The following table summarizes the quantitative and qualitative data required for risk assessment[1].

Property / SpecificationData
Chemical Name 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid
Synonyms N-Boc-N-phenylanthranilic acid; 2-[N-Boc-Phenylamino]benzoic acid
CAS Number 669713-65-9
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Key Incompatibilities Strong acids, strong oxidizing agents

Mechanistic Insights: The Danger of Acidic Waste Mixing

To build true laboratory safety, scientists must understand why a rule exists. The most critical safety directive for 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid revolves around its Boc (tert-butoxycarbonyl) protecting group .

In peptide and organic synthesis, the Boc group is specifically chosen because it forms a stable carbamate bond that is highly sensitive to acidic conditions []. While stable under neutral and basic conditions, exposing this chemical to strong acids (such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)) triggers rapid deprotection.

The Causality of Container Failure: If 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid waste is inadvertently mixed into an acidic liquid waste carboy, the acid will catalyze the cleavage of the Boc group. This reaction yields the free amine, but more importantly, it releases isobutylene gas and carbon dioxide (CO₂) gas . If this reaction occurs inside a tightly sealed hazardous waste container, the rapid gas evolution will cause severe pressure buildup, inevitably leading to container rupture, chemical spills, or catastrophic explosion. Therefore, strict segregation from acidic waste streams is non-negotiable.

Logistical Disposal Plan: Step-by-Step Methodology

Treat this compound as regulated hazardous organic waste. Do not discharge it down the drain or dispose of it in standard municipal trash.

Step 1: Waste Segregation & Compatibility Verification
  • Solid Waste: Collect all solid powder, contaminated weigh boats, and filter papers in a dedicated, heavy-duty High-Density Polyethylene (HDPE) solid organic waste container.

  • Liquid Waste (Solutions): If the chemical is dissolved in a solvent (e.g., Dichloromethane, Dimethylformamide), verify the solvent type.

    • Rule of Thumb: Route to the Halogenated or Non-Halogenated organic waste carboy based on the primary solvent.

    • Critical Check: Ensure the receiving carboy has a pH > 5 and contains zero strong acids to prevent the gas evolution hazard described above.

Step 2: Containerization and Capping
  • Use leak-proof HDPE or glass containers compatible with organic acids.

  • If there is any risk that trace acids are present in your mixed organic waste, use a vented cap on the waste carboy. Vented caps allow trace gases (like CO₂ or isobutylene) to escape without allowing solvent vapors to freely evaporate into the lab environment.

Step 3: Decontamination of Empty Containers
  • Following institutional best practices for hazardous waste [3], empty chemical bottles must be thoroughly decontaminated before disposal.

  • Triple Rinse Protocol: Rinse the original container three times with a compatible, inexpensive solvent (such as Acetone or Ethanol).

  • Collect all triple rinsate and deposit it into the appropriate liquid organic chemical waste stream. Once rinsed and dried, the empty glass bottle can be defaced (labels obliterated) and placed in the broken glass/recycling receptacle[3].

Step 4: Labeling and Accumulation
  • Label the container clearly with a standard "Hazardous Waste" tag.

  • Explicitly write the full chemical name: 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid. Do not use abbreviations like "Boc-AA" on waste manifests, as Environmental Health and Safety (EHS) personnel require exact nomenclature for proper downstream processing.

  • Store the sealed container in a designated, secondary containment tray within a well-ventilated hazardous waste accumulation area.

Step 5: Professional Disposal
  • Schedule a pickup with your institution's EHS department or a licensed chemical waste contractor. The ultimate and safest disposal method for this compound is high-temperature incineration at an authorized facility, which safely breaks down the organic framework into CO₂, H₂O, and NOx.

Workflow Visualization

The following diagram maps the logical decision tree for safely processing this chemical waste, ensuring that the critical acid-segregation step is hardwired into your lab's routine.

DisposalWorkflow Start Waste Generation: 2-(Boc-phenyl-amino)-benzoic acid StateCheck Physical State of Waste? Start->StateCheck Solid Solid Powder/Crystals StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidContainer HDPE Solid Organic Waste Container Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck EHS EHS Collection & Manifesting SolidContainer->EHS Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMF, DMSO, EtOAc) SolventCheck->NonHalogenated AcidWarning CRITICAL CHECK: Ensure NO Strong Acids in Waste Stream (Prevents Boc Deprotection) Halogenated->AcidWarning NonHalogenated->AcidWarning HaloContainer Halogenated Organic Liquid Waste Carboy AcidWarning->HaloContainer If Halogenated NonHaloContainer Non-Halogenated Organic Liquid Waste Carboy AcidWarning->NonHaloContainer If Non-Halogenated HaloContainer->EHS NonHaloContainer->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Decision tree for the segregation and disposal of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid.

Emergency Response: Spill Management

If an accidental spill occurs during handling or disposal preparation:

  • Personal Protection: Immediately don fresh nitrile gloves, safety goggles, and a lab coat. If a large amount of solid is spilled outside a fume hood, wear an N95 or equivalent particulate respirator to avoid inhaling the irritating dust[1].

  • Solid Spills: Do not dry sweep. Lightly moisten the spilled powder with a small amount of water or compatible solvent to prevent dust generation. Carefully scoop the material into a dedicated solid waste container.

  • Liquid Spills: Absorb the solution using inert absorbent pads or vermiculite. Place the saturated absorbents into a solid hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe-down, to remove any residual chemical.

References

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide (Triple Rinsing and Container Management). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid

[1] Synonyms: N-Boc-N-phenylanthranilic acid; 2-[N-(tert-Butoxycarbonyl)-N-phenylamino]benzoic acid CAS Number: 669713-65-9 Molecular Formula: C₁₈H₁₉NO₄ Physical State: Solid (White to Yellow powder)[1] Executive Safety...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Synonyms: N-Boc-N-phenylanthranilic acid; 2-[N-(tert-Butoxycarbonyl)-N-phenylamino]benzoic acid CAS Number: 669713-65-9 Molecular Formula: C₁₈H₁₉NO₄ Physical State: Solid (White to Yellow powder)[1]

Executive Safety Summary

2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid is a specialized amino acid derivative used in peptide synthesis and medicinal chemistry.[1] While often categorized as a standard organic intermediate, its structural components—a benzoic acid core modified with a lipophilic phenyl group and an acid-labile tert-butoxycarbonyl (Boc) protecting group—dictate specific handling protocols.[1]

Core Hazard Profile:

  • Skin Sensitization (H317): The primary documented hazard is the potential to cause allergic skin reactions.

  • Irritant Potential (H315, H319, H335): Like its parent compound (N-phenylanthranilic acid), dust inhalation and contact may irritate mucous membranes, eyes, and skin.[1]

  • Acid Sensitivity: The Boc group is acid-labile; accidental contact with strong acids will release isobutylene gas and the free amine, potentially altering the chemical's hazard profile.

Personal Protective Equipment (PPE) Specifications

Effective protection relies on a barrier strategy that accounts for both the solid state (dust risk) and the solution state (solvent permeation risk).

PPE Decision Matrix[1][2][3][4]
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95/P100 Respirator (if outside hood) Fume Hood (Primary)The solid powder can form fine dusts.[1] Inhalation can trigger respiratory sensitization or irritation.[2] Always weigh inside a balance enclosure or fume hood.
Hand (Primary) Nitrile Rubber (0.11 mm min.[1] thickness)Nitrile provides excellent resistance to the solid powder. It prevents skin contact which could lead to sensitization (H317).
Hand (Secondary) Double-gloving or Laminate (Silver Shield) Required when dissolved in penetrating solvents (e.g., DCM, DMF).[1] The solvent acts as a carrier, pulling the chemical through standard nitrile gloves.
Eye/Face Chemical Safety Goggles Preferred over safety glasses to seal against airborne dust and accidental splashes during solubilization.
Body Lab Coat (Cotton/Poly blend) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Workflow & Engineering Controls

This protocol ensures containment from storage to disposal, minimizing researcher exposure.

A. Storage and Stability[2][4][6][7]
  • Temperature: Store at Room Temperature (15-25°C) in a dry place. (Verify specific CoA as some high-purity grades may recommend 2-8°C).[1]

  • Atmosphere: Hygroscopic potential is low, but moisture can hydrolyze the Boc group over long periods. Keep container tightly sealed.

  • Incompatibilities: Segregate from strong acids (TFA, HCl) and strong oxidizers .

B. Handling Protocol (Step-by-Step)

Step 1: Pre-Operational Check

  • Verify Fume Hood airflow (>100 fpm).

  • Clear work area of acidic reagents (prevent accidental deprotection).

  • Don PPE: Goggles, Lab Coat, Nitrile Gloves.

Step 2: Weighing & Transfer

  • Control: Use an analytical balance inside a ventilated enclosure or fume hood.

  • Technique: Use a static-free spatula.[1] If the powder is electrostatic, use an antistatic gun to prevent dispersal.

  • Spill Prevention: Place the weighing boat inside a secondary container (e.g., a clean beaker) during transfer to catch stray particles.

Step 3: Solubilization & Reaction

  • Solvents: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO). Insoluble in water.[3]

  • Precaution: When dissolving in Dichloromethane (DCM) , double-glove immediately.[1] DCM permeates nitrile in <5 minutes, carrying the allergen to the skin.

  • Reaction: If using acidic conditions (e.g., Boc-removal), anticipate gas evolution (isobutylene).[1] Ensure open ventilation or a bubbler system is used.

C. Waste Disposal[1][2][4][8][9][10]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Collect in Halogenated or Non-Halogenated Organic Waste streams depending on the solvent used.

  • Cleaning: Wipe surfaces with ethanol or acetone, then wash with soap and water. Treat wipes as solid hazardous waste.

Visualized Safety Workflows

Figure 1: Operational Handling Logic

This diagram illustrates the critical decision points and safety barriers during the experimental lifecycle of N-Boc-N-phenylanthranilic acid.

G Start Start: Chemical Retrieval Check Check CoA & SDS (Verify Storage Temp) Start->Check Weigh Weighing (Engineering Control: Hood/Enclosure) Check->Weigh PPE Donned Solvent Solubilization (Select Solvent) Weigh->Solvent DCM Solvent: DCM/DMF? Solvent->DCM DoubleGlove ACTION: Double Glove (Nitrile + Laminate) DCM->DoubleGlove Yes SingleGlove ACTION: Single Nitrile Glove (Standard) DCM->SingleGlove No Reaction Reaction Setup (Monitor for Gas Evolution) DoubleGlove->Reaction SingleGlove->Reaction Waste Disposal (Segregate Solid vs Liquid) Reaction->Waste

Caption: Workflow highlighting the critical PPE adjustment required when transitioning from solid handling to solution-phase chemistry.

Emergency Response Procedures

In Case of Spill (Solid):

  • Evacuate the immediate area if dust is airborne.[4][5]

  • Don PPE (N95 mask, goggles, gloves).

  • Cover spill with a damp paper towel to suppress dust.

  • Sweep carefully into a waste container. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.[1]

In Case of Exposure:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6][5] Remove contact lenses if present.[7][8][9][4][5] Seek medical attention if irritation persists.

  • Skin Contact: Wash with aggressive soap and water. If a rash develops (sensitization), seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 669713, N-Boc-N-phenylanthranilic acid. Retrieved from [Link][1]

  • Organic Syntheses. (1939). N-Phenylanthranilic Acid (Parent Compound Safety Context). Org. Synth. 1939, 19, 68. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid
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